Pardaxin Pa4
Description
Contextualization of Antimicrobial Peptides (AMPs) in Biological Defense
Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are fundamental components of the innate immune system across all forms of life. wikipedia.org These relatively short polypeptides, typically consisting of 12 to 100 amino acids, are characterized by a net positive charge and an amphipathic nature. tandfonline.comsmolecule.com This structure allows them to interact with and disrupt the negatively charged cell membranes of a wide range of pathogens, including bacteria, fungi, and enveloped viruses. wikipedia.orgexplorationpub.com
AMPs represent a first line of defense against invading microbes. frontiersin.org Their mechanism of action often involves the permeabilization of microbial cell membranes, leading to cell death. tandfonline.comlibretexts.org This can occur through various models, such as forming pores or channels in the membrane or disrupting the membrane in a detergent-like manner known as the "carpet mechanism". smolecule.com Beyond their direct antimicrobial actions, many AMPs also possess immunomodulatory functions, further contributing to host defense. explorationpub.comnih.gov The broad-spectrum activity and the lower likelihood of pathogens developing resistance compared to conventional antibiotics have made AMPs a significant area of research for new therapeutic agents. explorationpub.comfrontiersin.org
Discovery and Biological Origin of Pardaxin (B1611699) Peptides
Ichthyotoxic Peptides from Marine Sole Fishes
The unique and often harsh conditions of marine environments have driven the evolution of diverse and potent bioactive compounds in marine organisms. researchgate.netfrontiersin.org Among these are ichthyotoxic (fish-toxic) peptides found in the skin secretions of certain marine flatfishes. nih.gov These secretions serve as a chemical defense mechanism against predators. One of the most well-studied groups of these peptides is the pardaxins, isolated from the mucous glands of sole fishes. rcsb.orgresearchgate.net The initial characterization of a toxic peptide from the Moses sole fish, Pardachirus marmoratus, occurred in 1980, although its antimicrobial properties were not described until 1996. nih.gov These peptides are released when the fish is threatened, causing distress and paralysis in predators like sharks by targeting their gills. smolecule.comwikipedia.org
Pardaxin P-4 (Pa4) from Pardachirus marmoratus
Pardaxin P-4 (Pa4) is a specific isoform of the pardaxin family of peptides. tcdb.org It is secreted by the Red Sea sole, Pardachirus marmoratus. smolecule.comuniprot.org Along with other pardaxin variants (P1, P2, P3, and P5) found in P. marmoratus and the Pacific Peacock sole (Pardachirus pavoninus), Pa4 plays a crucial role in the fish's defense mechanisms. wikipedia.orgplos.org The primary function of these peptides is to act as a potent shark repellent. wikipedia.org Pa4, like other pardaxins, exhibits cytolytic activity, meaning it can disrupt and lyse cell membranes. wikipedia.orgasm.org This activity is not only effective against the gill cells of sharks but also extends to a broad range of bacterial cells. asm.orgnih.gov
General Characteristics of Pardaxin Peptides (e.g., 33-amino acid polypeptide)
Pardaxin peptides are polypeptides composed of 33 amino acids. smolecule.comasm.orgebi.ac.uk They are cationic, possessing a net positive charge, and are amphipathic, with distinct hydrophobic and hydrophilic regions. smolecule.comwikipedia.org This amphipathicity is crucial for their interaction with and insertion into lipid membranes. smolecule.com The structure of pardaxin is often described as a helix-hinge-helix or helix-turn-helix motif. wikipedia.orgtcdb.orgnih.gov Specifically, the structure of Pa4 in certain environments has been characterized as a "horseshoe" shape. rcsb.orgtcdb.org The N-terminal region of the peptide is important for its insertion into the lipid bilayer, while the C-terminal is involved in the formation of ion channels. wikipedia.orgplos.org
Table 1: Key Characteristics of Pardaxin Pa4
| Characteristic | Description |
|---|---|
| Name | Pardaxin P-4 (Pa4) |
| Biological Origin | Pardachirus marmoratus (Finless sole) uniprot.org |
| Amino Acid Count | 33 ebi.ac.uk |
| Molecular Weight | Approximately 3.33 kDa ebi.ac.uk |
| Structure | Helix-hinge-helix motif, sometimes described as a "horseshoe" shape. wikipedia.orgtcdb.orgnih.gov |
| Primary Function | Shark repellent and antimicrobial agent. wikipedia.orguniprot.org |
| Mechanism of Action | Forms pores or voltage-gated ion channels in cell membranes, leading to cell lysis. researchgate.netuniprot.orgmdpi.com |
Table 2: Amino Acid Sequence of this compound
| Sequence |
|---|
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Pardaxin |
| Pardaxin P-4 (Pa4) |
| Pardaxin P1 |
| Pardaxin P2 |
| Pardaxin P3 |
| Pardaxin P5 |
| Melittin |
| Magainin |
| Cecropins |
| Dermaseptins |
| Defensins |
| Cathelicidin LL-37 |
| Daptomycin |
| Azithromycin |
| Vancomycin |
| Methicillin |
| 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) |
| 1,2-dimyristoyl-phosphatidylcholine (DMPC) |
| Dimyristoylphosphatidylglycerol (DMPG) |
| Dimyristoylphosphatidylethanolamine (DMPE) |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) |
| Sodium dodecylphosphocholine (B1670865) (DPC) |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE |
Origin of Product |
United States |
Isolation, Synthesis, and Purification Methodologies for Pardaxin Pa4
Approaches for Obtaining Pardaxin (B1611699) Pa4
There are two main routes to acquiring Pardaxin Pa4 for research and potential applications: isolation from its natural producers and chemical synthesis.
Isolation from Natural Secretions
This compound is a naturally occurring peptide found in the defensive mucous secretions of certain flatfish. mdpi.comnih.gov Researchers have successfully isolated this compound from the Red Sea Moses sole (Pardachirus marmoratus) and the Pacific Peacock sole (Pardachirus pavoninus). mdpi.comnih.govcore.ac.uknih.gov The process typically involves collecting the toxic secretions from the fish's epithelial glands located at the base of their dorsal and anal fins. core.ac.uk These secretions contain a mixture of components, including various pardaxin isoforms and aminoglycosteroids, from which Pa4 must be separated. core.ac.uk
A study detailing the isolation of a novel pardaxin isoform from Pardachirus marmoratus highlights the complexity of these natural secretions. core.ac.uknih.gov The process involved analyzing the crude venom, which led to the identification and characterization of different pardaxin variants, including those with slight variations in their amino acid sequence. core.ac.uknih.gov
Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)
To overcome the limitations of natural sourcing and to enable structural modifications, this compound is frequently synthesized in the laboratory using Solid-Phase Peptide Synthesis (SPPS). nih.govnih.govniscpr.res.in This well-established method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. researchgate.net
The synthesis of this compound, a 33-amino acid peptide, is typically performed using Fmoc (9-fluorenylmethoxycarbonyl) based chemistry on an automated peptide synthesizer. nih.gov The process involves a repeating cycle of deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. researchgate.net For specific analytical purposes, such as NMR studies, isotopically labeled amino acids, like [¹⁵N-Leu-19], can be incorporated into the sequence during synthesis. nih.gov Once the full peptide chain is assembled, it is cleaved from the resin support under acidic conditions.
| Parameter | Details |
| Synthesis Method | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
| Amino Acid Source | 9-Fluorenylmethoxycarbonyl (Fmoc) amino acids |
| Synthesizer | Automated peptide synthesizers (e.g., ABI 431A) nih.gov |
| Isotopic Labeling | Can incorporate labeled amino acids (e.g., [¹⁵N-Leu-19]) for NMR nih.gov |
| Cleavage | Deprotection and cleavage from resin using acidic conditions |
| Sequence | G-F-F-A-L-I-P-K-I-I-S-S-P-L-F-K-T-L-L-S-A-V-G-S-A-L-S-S-S-G-G-Q-E nih.gov |
Purification Techniques
Following both natural isolation and chemical synthesis, the crude this compound product contains various impurities. Therefore, rigorous purification is essential to obtain a highly pure peptide for accurate characterization and functional studies.
Chromatographic Methods
Chromatography is the cornerstone of this compound purification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most effective method for purifying synthetic this compound. nih.govlcms.cz The crude peptide is typically purified on a C18 column, achieving a purity of over 97%. nih.gov The success of the purification is often confirmed by analytical HPLC, amino acid analysis, peptide sequencing, and mass spectrometry. nih.gov Trifluoroacetic acid (TFA) is a common mobile phase additive that helps to improve chromatographic separation and peak shapes. lcms.cz
Gel Filtration Liquid Chromatography: Also known as size-exclusion chromatography, this technique separates molecules based on their size. thermofisher.commicrobenotes.com It can be used to remove salts and other small molecule impurities from the peptide solution, a process often referred to as desalting. thermofisher.comharvardapparatus.com This method is particularly useful for buffer exchange, preparing the peptide sample for subsequent analytical or functional assays. harvardapparatus.com Gel filtration has been employed in the purification of crude venom extracts as an initial separation step. researchgate.net
| Chromatographic Method | Principle | Application in Pa4 Purification |
| Reversed-Phase HPLC | Separation based on hydrophobicity. lcms.cz | Primary method for purifying synthetic Pa4 to >97% purity. nih.gov |
| Gel Filtration | Separation based on molecular size. thermofisher.commicrobenotes.com | Desalting, buffer exchange, and removal of small molecule impurities. thermofisher.comharvardapparatus.com |
| Ion-Exchange | Separation based on net charge. researchgate.net | Can be used to separate peptides with different charge properties. |
Other Relevant Purification Strategies
Solid-Phase Extraction (SPE): This technique offers a rapid and cost-effective method for the post-synthesis purification of peptides. researchgate.net SPE can be used to remove impurities and isolate the target peptide with minimal use of organic solvents and without the need for sophisticated equipment. researchgate.net
Ultrafiltration: This method uses membranes with specific molecular weight cut-offs to separate molecules of different sizes. It has been used in the fractionation of fish epidermal exudates to isolate peptide fractions within a certain molecular weight range. researchgate.net
Structural Elucidation of Pardaxin Pa4
Primary Structure Characterization
The primary structure of a peptide is fundamental to its folding and function. For Pardaxin (B1611699) Pa4, this has been elucidated through amino acid sequencing and compositional analysis.
Amino Acid Sequence Analysis
Pardaxin Pa4 is a single polypeptide chain composed of 33 amino acids. nih.govuniprot.org Its specific sequence has been determined and is identical to the peptide isolated from Pardachirus marmoratus. nih.gov The sequence is as follows:
G-F-F-A-L-I-P-K-I-I-S-S-P-L-F-K-T-L-L-S-A-V-G-S-A-L-S-S-S-G-G-Q-E nih.gov
This sequence was confirmed through methods such as Edman degradation and mass spectrometry. nih.govias.ac.in
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 1 | Glycine | G |
| 2 | Phenylalanine | F |
| 3 | Phenylalanine | F |
| 4 | Alanine | A |
| 5 | Leucine | L |
| 6 | Isoleucine | I |
| 7 | Proline | P |
| 8 | Lysine (B10760008) | K |
| 9 | Isoleucine | I |
| 10 | Isoleucine | I |
| 11 | Serine | S |
| 12 | Serine | S |
| 13 | Proline | P |
| 14 | Leucine | L |
| 15 | Phenylalanine | F |
| 16 | Lysine | K |
| 17 | Threonine | T |
| 18 | Leucine | L |
| 19 | Leucine | L |
| 20 | Serine | S |
| 21 | Alanine | A |
| 22 | Valine | V |
| 23 | Glycine | G |
| 24 | Serine | S |
| 25 | Alanine | A |
| 26 | Leucine | L |
| 27 | Serine | S |
| 28 | Serine | S |
| 29 | Serine | S |
| 30 | Glycine | G |
| 31 | Glycine | G |
| 32 | Glutamine | Q |
Residue Compositional Analysis
The amino acid composition of this compound is notable for its abundance of certain residues and the complete absence of others. It is particularly rich in Serine (Ser), Leucine (Leu), Phenylalanine (Phe), Isoleucine (Ile), and Glycine (Gly). nih.gov Conversely, the sequence lacks Arginine (Arg), Tyrosine (Tyr), and Tryptophan (Trp). nih.govmdpi.com This specific composition contributes to the peptide's amphipathic nature, with a mix of hydrophobic and hydrophilic residues. nih.gov The N-terminal region is predominantly hydrophobic, while the C-terminal region is more hydrophilic. uniprot.org
Table 2: Residue Composition of this compound
| Amino Acid | Count | Percentage |
|---|---|---|
| Alanine (A) | 3 | 9.1% |
| Arginine (R) | 0 | 0.0% |
| Asparagine (N) | 0 | 0.0% |
| Aspartic Acid (D) | 0 | 0.0% |
| Cysteine (C) | 0 | 0.0% |
| Glutamic Acid (E) | 1 | 3.0% |
| Glutamine (Q) | 1 | 3.0% |
| Glycine (G) | 4 | 12.1% |
| Histidine (H) | 0 | 0.0% |
| Isoleucine (I) | 3 | 9.1% |
| Leucine (L) | 5 | 15.2% |
| Lysine (K) | 2 | 6.1% |
| Methionine (M) | 0 | 0.0% |
| Phenylalanine (F) | 3 | 9.1% |
| Proline (P) | 2 | 6.1% |
| Serine (S) | 7 | 21.2% |
| Threonine (T) | 1 | 3.0% |
| Tryptophan (W) | 0 | 0.0% |
| Tyrosine (Y) | 0 | 0.0% |
| Valine (V) | 1 | 3.0% |
| Total | 33 | 100.0% |
Secondary Structure Characterization
The three-dimensional conformation of this compound, particularly in membrane-mimicking environments, is crucial for its biological activity. Its secondary structure is dominated by alpha-helical segments connected by turns or bends.
Alpha-Helical Conformations
In aqueous solutions, this compound is largely unstructured, adopting a random-coil-like conformation. nih.gov However, in the presence of lipid micelles or organic solvents like trifluoroethanol (TFE), it undergoes a significant conformational change to form a highly helical structure. nih.govnih.gov The N-terminal segment is important for the peptide's insertion into the lipid bilayer, while the amphipathic C-terminal helix is involved in forming the ion channel. wikipedia.orgplos.org Specifically, studies have identified a short helix at the N-terminus (residues 5-12) and a longer, well-defined α-helix at the C-terminus (residues 17-30). nih.govnih.govntu.edu.sg
Spectroscopic Analysis
Circular Dichroism (CD) spectroscopy has been a key technique in characterizing the secondary structure of this compound. Far-UV CD spectra in aqueous buffer show a strong negative band around 200 nm, which is characteristic of a random-coil conformation. nih.gov Upon the addition of membrane-mimicking environments such as LPS or TFE, the CD spectrum changes dramatically, indicating a transition to a more ordered, helical structure. nih.govnih.gov This is consistent with findings from Nuclear Magnetic Resonance (NMR) spectroscopy, which has been used to determine the high-resolution three-dimensional structure of Pa4 in various environments. nih.govnih.govscispace.com
Three-Dimensional (3D) Structural Determination of this compound
The three-dimensional structure of the antimicrobial peptide this compound has been elucidated through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have been crucial in understanding its mechanism of action, particularly its interaction with and disruption of cellular membranes.
Solution Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution NMR spectroscopy has been a pivotal technique in determining the high-resolution structure of Pa4 in environments that mimic biological membranes. nih.govrcsb.org
The initial and critical step in NMR-based structure determination is the sequence-specific assignment of proton resonances. For this compound, this has been accomplished through the analysis of two-dimensional (2D) ¹H-¹H Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. nih.govnih.gov
TOCSY spectra are used to identify the spin systems of the amino acid residues, correlating all protons within a given residue. nih.govbiorxiv.org NOESY experiments, on the other hand, provide through-space correlations between protons that are close to each other (typically < 5 Å), which is essential for determining the peptide's secondary and tertiary structure. nih.govbiorxiv.org
In studies of Pa4 in dodecylphosphocholine (B1670865) (DPC) micelles, a combination of TOCSY and NOESY spectra with varying mixing times allowed for the assignment of both backbone and side-chain resonances. nih.gov A total of 335 NOEs were assigned, comprising 81 intra-residue and 254 inter-residue correlations, which provided the distance constraints necessary for structure calculation. nih.gov Similarly, when studying Pa4 in lipopolysaccharide (LPS) micelles, a nearly complete sequence-specific proton resonance assignment was achieved by analyzing 2D ¹H-¹H NOESY and TOCSY spectra. nih.gov These assignments are foundational for building an accurate 3D model of the peptide.
Table 1: NMR Experiments for this compound Resonance Assignment
| NMR Experiment | Purpose | Key Findings | References |
| ¹H-¹H TOCSY | Identifies proton spin systems within each amino acid residue. | Enabled the assignment of backbone and side-chain resonances. | nih.govnih.gov |
| ¹H-¹H NOESY | Provides through-space correlations between protons, revealing spatial proximity. | Identified numerous short, medium, and long-range NOEs, crucial for defining the 3D fold. | nih.govnih.gov |
| ¹H-¹³C HSQC | Correlates protons with their directly attached carbon atoms. | Aided in confirming ambiguous ¹H chemical shifts. | biorxiv.org |
| ¹H-¹⁵N HSQC | Correlates amide protons with their directly attached nitrogen atoms. | Used in conjunction with other experiments for backbone resonance assignment. | biorxiv.org |
Based on the distance constraints obtained from NOESY data, a set of 3D structures, known as a structural ensemble, is calculated. nih.gov This ensemble represents the range of conformations that the peptide can adopt in a particular environment.
For Pa4 in DPC micelles, the 20 lowest energy structures were selected, showing a backbone root-mean-square deviation (RMSD) of 0.28 ± 0.10 Å, indicating a well-defined structure. nih.gov These structures revealed a bend-helix-bend-helix motif. nih.gov
In the presence of LPS micelles, an ensemble of Pa4 conformations was determined using 242 distance constraints derived from NOESY experiments. nih.gov The resulting structure is well-defined, with an average backbone RMSD of 0.6 Å. nih.gov This LPS-bound structure adopts a distinct helix-turn-helix conformation, often described as a "horseshoe" shape. nih.govrcsb.org The conformational dynamics of Pa4 upon binding to LPS were also investigated using ¹⁵N relaxation dispersion NMR experiments, which provided insights into the kinetics of the interaction. nih.govrcsb.org
Solid-State NMR Spectroscopy for Membrane-Bound Structures
While solution NMR is powerful for studying peptides in micellar environments, solid-state NMR (ssNMR) provides invaluable information about the structure and orientation of peptides within more biologically relevant lipid bilayers. nih.govrcsb.org
For Pa4, ssNMR experiments have been conducted in multilamellar vesicles. nih.govrcsb.org ¹³C-¹⁵N Rotational Echo Double Resonance (REDOR) experiments confirmed the helical conformation of the C-terminal segment of Pa4 when embedded in lipid membranes. nih.govnih.gov Furthermore, ²H NMR experiments demonstrated that the peptide induces significant disorder in both the headgroups and the hydrophobic core of the lipid bilayers. nih.govrcsb.org These ssNMR studies have indicated that the orientation of Pa4 is dependent on the lipid composition of the membrane. nih.govresearchgate.net For instance, the C-terminal helix of Pa4 adopts a transmembrane orientation in dimyristoyl-phosphatidylcholine (DMPC) bilayers, while in palmitoyl-oleoyl-phosphatidylcholine (POPC) bilayers, it is heterogeneously oriented on the lipid surface. nih.govresearchgate.net
Structural Models in Different Membrane Mimetic Environments
The structure of this compound is highly dependent on its environment. While largely unstructured in aqueous solutions, it adopts distinct helical conformations in membrane-mimetic environments. nih.govnih.gov
In the presence of LPS micelles, Pa4 forms a helix-loop-helix structure, with a short N-terminal helix (residues 5-12) and a longer C-terminal helix (residues 16-28) connected by a tight turn. nih.gov This structure is notably different from that observed in other environments. nih.govrcsb.org
DPC micelles are a commonly used membrane mimetic for solution NMR studies of membrane-active peptides due to their ability to solubilize the peptides and their compatibility with NMR spectroscopy. nih.gov
In DPC micelles, Pa4 adopts a high-resolution structure characterized as a bend-helix-bend-helix motif. nih.govrcsb.org This structure is significantly different from the L-shaped structure previously determined in organic solvents like trifluoroethanol (TFE). nih.gov The angle between the two helical domains in DPC micelles is approximately 122 ± 9°. nih.govresearchgate.net The N-terminal region, which is flexible in other environments, is well-structured in DPC micelles. nih.gov Paramagnetic solution NMR experiments in this medium also revealed that most of the peptide, with the exception of the C-terminus, is not exposed to the solvent, suggesting its insertion into the micelle. nih.govrcsb.org
Lipopolysaccharide (LPS) Micelles
In the presence of lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria, this compound undergoes a significant conformational change. researchgate.netnih.gov While Pa4 is predominantly unstructured in aqueous solutions, it adopts a well-defined helical structure upon binding to LPS. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the three-dimensional structure of Pa4 when bound to LPS micelles. researchgate.netnih.gov These studies reveal that Pa4 folds into a unique "horseshoe" or "helix-turn-helix" conformation. researchgate.netmdpi.comntu.edu.sg This structure consists of two helical segments: a shorter N-terminal helix spanning residues Leu5 to Ser12 and a longer C-terminal helix from Lys16 to Ser28. mdpi.comntu.edu.sgntu.edu.sg These helices are connected by a loop region that includes residues Pro13, Leu14, and Phe15. mdpi.com
The interaction between Pa4 and LPS is primarily driven by hydrophobic interactions, as indicated by isothermal titration calorimetry, which shows the binding to be an endothermic process. nih.gov Specific residues of Pa4 have been identified as being in close contact with the LPS micelles. Saturation transfer difference NMR experiments have shown that aromatic residues (Phe2, Phe3, Phe15) and several non-polar residues (Leu5, I6, I9, I10, L14) are deeply embedded within the LPS micelle. ntu.edu.sg
Table 1: Structural Features of this compound in LPS Micelles
| Feature | Description | Residues Involved | Technique |
|---|---|---|---|
| Overall Conformation | "Horseshoe" or "helix-turn-helix" | - | NMR Spectroscopy |
| N-terminal Helix | Short α-helix | Leu5 - Ser12 | NMR Spectroscopy |
| C-terminal Helix | Longer α-helix | Lys16 - Ser28 | NMR Spectroscopy |
| Connecting Loop | Turn connecting the two helices | Pro13 - Phe15 | NMR Spectroscopy |
| LPS Contact Residues | Residues embedded in the micelle | Phe2, Phe3, Leu5, I6, I9, I10, L14, Phe15 | Saturation Transfer Difference NMR |
| Key Electrostatic Interaction | Interaction with Lipid A | Lys8, Lys16 | NMR Spectroscopy |
Lipid Bilayers (e.g., DMPC, POPC)
The structure and orientation of this compound are significantly influenced by the composition of the lipid bilayer it interacts with. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in elucidating these differences, particularly in model membranes composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). nih.govresearchgate.netnih.gov
In DMPC bilayers, the C-terminal helix of Pa4 adopts a transmembrane orientation. nih.govresearchgate.netnih.gov This orientation is consistent with a "barrel-stave" mechanism of pore formation, where multiple peptide molecules would assemble to form a channel through the membrane. nih.gov Furthermore, the interaction of Pa4 with DMPC bilayers leads to considerable disorder in both the headgroup region and the hydrophobic core of the lipid bilayer. nih.govresearchgate.netnih.gov
Conversely, in POPC bilayers, the C-terminal helix of Pa4 is oriented heterogeneously on the surface of the lipid bilayer and undergoes slow motion. nih.govresearchgate.netnih.gov This surface orientation is more suggestive of a "carpet" mechanism, where the peptide disrupts the membrane by coating its surface. researchgate.net The interaction with POPC also leads to significant disruption of the lipid bilayer. researchgate.net
Molecular dynamics simulations have provided further insights into the behavior of Pa4 in different lipid environments. These studies have shown that the C-terminal helix of the peptide is maintained in various model bilayers, including DMPC and POPC. plos.org The simulations also indicated that Pa4 tilts more into DMPC bilayers compared to POPC bilayers. plos.org The stability of the helical structures was found to be greater in mixed bilayers containing POPG/POPE than in pure DMPC or POPC bilayers. plos.org
Table 2: Orientation and Effects of this compound in Different Lipid Bilayers
| Lipid Bilayer | C-terminal Helix Orientation | Proposed Mechanism | Effect on Bilayer |
|---|---|---|---|
| DMPC | Transmembrane | Barrel-stave | Disorder in headgroups and hydrophobic core |
| POPC | Heterogeneously on the surface | Carpet | Significant disruption |
Comparative Structural Analysis Across Different Environments
The conformation of this compound is remarkably adaptable to its surrounding environment, a characteristic that is central to its function. In a simple aqueous solution, Pa4 is largely unstructured and exists in a random coil conformation. nih.govresearchgate.netnih.gov This lack of a defined structure in solution is contrasted by its adoption of highly ordered helical structures in membrane-mimicking environments.
When introduced to organic solvents like a trifluoroethanol (TFE)/water mixture, which promotes helix formation, pardaxin adopts an L-shaped conformation with two α-helices. nih.gov Similarly, in detergent micelles such as sodium dodecylphosphocholine (DPC), Pa4 folds into a distinct bend-helix-bend-helix motif. nih.govresearchgate.netnih.gov This structure features two helices oriented at an angle of approximately 122 degrees to each other. nih.govresearchgate.netnih.gov
The structure of Pa4 in lipopolysaccharide (LPS) micelles presents another unique conformation. Here, it forms a "horseshoe" like helix-turn-helix structure, which is significantly different from the structure observed in DPC micelles or organic solvents. researchgate.netntu.edu.sg This specific conformation is believed to be critical for its interaction with the outer membrane of Gram-negative bacteria. researchgate.net
In lipid bilayers, the structure and orientation are further dependent on the specific lipid composition. In DMPC bilayers, the C-terminal helix of Pa4 is oriented in a transmembrane fashion, supporting a pore-forming mechanism. nih.govresearchgate.netnih.gov However, in POPC bilayers, this same helix lies on the surface of the membrane. nih.govresearchgate.netnih.gov This structural variability across different environments underscores the peptide's ability to adapt its conformation to interact effectively with diverse membrane types.
Table 3: Conformation of this compound in Various Environments
| Environment | Predominant Conformation | Key Structural Features |
|---|---|---|
| Aqueous Solution | Random coil | Unstructured |
| TFE/Water Mixture | L-shaped | Two α-helices |
| DPC Micelles | Bend-helix-bend-helix | Two helices at a ~122° angle |
| LPS Micelles | "Horseshoe" (helix-turn-helix) | Specific conformation for LPS binding |
| DMPC Bilayers | Transmembrane C-terminal helix | Consistent with pore formation |
| POPC Bilayers | Surface-oriented C-terminal helix | Consistent with surface disruption |
Quaternary Structure and Oligomerization States (e.g., tetramer in aqueous solution)
This compound has a known propensity to aggregate and form oligomeric structures, particularly in aqueous solutions. nih.gov Several studies have reported that Pa4 can form tetramers in an aqueous environment. nih.gov This self-association is a significant characteristic, as the oligomeric state of the peptide can influence its biological activity and mechanism of action.
The formation of these oligomers, such as tetramers, is thought to be a prerequisite for its pore-forming activity in membranes, consistent with the "barrel-stave" model where multiple peptide monomers assemble to create a transmembrane channel. nih.gov While Pa4 is largely insoluble at a neutral pH of around 6.5, it becomes more soluble at a lower pH, although significant aggregation still occurs. nih.gov
In the context of its interaction with membranes, the oligomerization of pardaxins is considered a key step in the formation of voltage-gated ion channels that disrupt cellular function. nih.gov However, it is noteworthy that in the presence of LPS micelles, there is no evidence of inter-peptide interactions that would suggest oligomerization. nih.gov This suggests that Pa4 may be active as a monomer when interacting with the outer membrane of Gram-negative bacteria. nih.gov
Membrane Permeabilization and Lysis Pathways
The primary mode of action for this compound involves the permeabilization and subsequent lysis of biological membranes. This process is initiated by the peptide's ability to bind to and insert itself into the membrane, leading to structural disruptions that compromise the membrane's integrity.
The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), serves as a crucial first point of contact and a primary target for this compound.
This compound demonstrates a notable affinity for LPS, a key component of the outer membrane of Gram-negative bacteria. mdpi.com This interaction is a critical first step in its antibacterial activity. The binding process is driven by a combination of electrostatic and hydrophobic forces. mdpi.com The peptide, possessing a net positive charge, is electrostatically attracted to the negatively charged phosphate (B84403) groups of the lipid A moiety of LPS. mdpi.commdpi.com
Upon binding to LPS micelles, Pa4 undergoes a significant conformational change, adopting a unique "horseshoe"-like helix-turn-helix structure. mdpi.comresearchgate.netnih.gov This structure is distinct from its conformation in lipid micelles or organic solvents. researchgate.netnih.gov Specifically, in the presence of LPS, Pa4 forms a helix from residues L5 to S12 and another from K16 to S28, connected by a loop involving residues P13 to F15. ntu.edu.sg
Key to this interaction are specific amino acid residues. The lysine (Lys) residues at positions 8 and 16 are crucial for binding to the lipid A portion of LPS, potentially forming salt bridges or hydrogen bonds. mdpi.commdpi.com The distance between the charged amino groups of these lysine residues, estimated to be between 12 to 15 Å, is geometrically compatible with the inter-phosphate distance in the lipid A moiety of LPS. mdpi.comnih.gov Furthermore, saturation transfer difference NMR has identified other residues in Pa4 that are in close contact with LPS micelles, highlighting the intimate association between the peptide and the bacterial outer membrane component. researchgate.netnih.gov
Table 1: Key Residues of this compound in LPS Interaction
| Residue/Region | Role in LPS Interaction | Supporting Evidence |
|---|---|---|
| Lysine (K) at positions 8 & 16 | Bind to the lipid A moiety of LPS via salt bridges or hydrogen bonds. mdpi.commdpi.com | The distance between these residues (12-15 Å) matches the inter-phosphate distance of lipid A. mdpi.comnih.gov |
| Helix (L5-S12) & Helix (K16-S28) | Form a "horseshoe" structure upon LPS binding. mdpi.comntu.edu.sg | NMR studies revealed this unique conformation in LPS micelles. researchgate.netnih.gov |
| Polar residues (e.g., S11, S12, T17) | May form hydrogen bonds with the hydrophilic sugar residues of LPS, enhancing interaction. ntu.edu.sg | Postulated based on the 3D structure of the Pa4-LPS complex. ntu.edu.sg |
| Non-polar residues | Pack against the acyl chains of LPS, facilitating insertion into the outer membrane. ntu.edu.sg | Inferred from the "horseshoe" structure and its orientation relative to the LPS micelle. ntu.edu.sg |
Following binding, this compound efficiently permeabilizes the outer membrane of Gram-negative bacteria like E. coli. ntu.edu.sg This permeabilization is a direct consequence of the structural changes induced in the LPS layer. The insertion of the horseshoe-shaped Pa4 into the outer membrane is thought to disrupt the highly ordered packing of LPS molecules. ntu.edu.sg
The proposed mechanism involves the insertion of the non-polar residues of Pa4 into the acyl chain region of the LPS, while the polar residues interact with the sugar and phosphate groups. ntu.edu.sg This intimate association and insertion lead to a more permeable outer membrane, a key step in the peptide's bactericidal action. The ability of Pa4 to permeabilize the outer membrane can be quantified using assays such as the 1-N-phenylnaphthylamine (NPN) dye uptake assay, which measures the increase in fluorescence as the dye enters the compromised membrane. nih.gov
The interaction of Pa4 with LPS is a dynamic process, and the binding kinetics have been studied using techniques like relaxation dispersion NMR experiments. researchgate.netnih.gov These studies, along with biophysical methods such as isothermal titration calorimetry, further characterize the interactions leading to permeabilization. researchgate.netnih.gov
The binding of this compound to LPS micelles results in significant structural perturbations of the micelles themselves. ntu.edu.sg Fluorescence and dynamic light scattering studies have shown that the binding of Pa4 causes the disaggregation of LPS aggregates into smaller-sized complexes. researchgate.netntu.edu.sg
Furthermore, ³¹P NMR experiments have revealed structural changes in the phosphate head groups of the LPS molecules upon interaction with Pa4. researchgate.net These perturbations indicate a disruption of the higher-order structure of the LPS assembly. ntu.edu.sg Such structural alterations are believed to be a key factor in the permeabilization of the outer membrane, allowing the peptide and other molecules to traverse this protective barrier. ntu.edu.sg
This compound's activity is not limited to bacterial membranes; it also interacts with and disrupts model lipid bilayers, providing insights into its general membrane-lytic capabilities. The nature of this interaction, however, is highly dependent on the composition of the lipid bilayer. nih.govresearchgate.net
The insertion of this compound into lipid bilayers is a critical step in its pore-forming mechanism. The peptide's amphipathic nature, with distinct hydrophobic and hydrophilic regions, drives this process. researchgate.net The N-terminal segment of Pa4 is thought to be primarily responsible for inserting into the hydrophobic core of the lipid membrane. nih.gov
Solid-state NMR studies have provided detailed views of Pa4's orientation and insertion in different lipid environments. In bilayers composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), the C-terminal helix of Pa4 adopts a transmembrane orientation. nih.govresearchgate.net This orientation is consistent with a "barrel-stave" mechanism of pore formation, where multiple peptide molecules assemble to form a channel through the membrane. researchgate.net
In contrast, when interacting with bilayers of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), the C-terminal helix of Pa4 is oriented more heterogeneously on the lipid surface and undergoes slow motion. nih.govresearchgate.net This suggests a different mechanism of action in POPC bilayers, possibly a "carpet" mechanism, where the peptide disrupts the membrane by accumulating on its surface. researchgate.netwikipedia.org All-atom molecular dynamics simulations have further shown that Pa4 tilts more into DMPC bilayers compared to POPC bilayers. plos.org These studies also highlight that the peptide induces considerable disorder in both the headgroups and the hydrophobic core of both DMPC and POPC bilayers. nih.govnih.gov
Table 2: Interaction of this compound with Model Lipid Bilayers
| Lipid Bilayer | Orientation of C-terminal Helix | Proposed Mechanism |
|---|---|---|
| DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) | Transmembrane nih.govresearchgate.net | Barrel-stave researchgate.net |
| POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) | Heterogeneously on the lipid surface nih.govresearchgate.net | Carpet researchgate.netwikipedia.org |
Interaction with Lipid Bilayers (e.g., DMPC, POPC)
Induction of Lipid Bilayer Disorder
This compound has been shown to induce considerable disorder within lipid bilayers. nih.govresearchgate.net Solid-state 2H NMR experiments revealed that Pa4 increases disorder in both the headgroups and the hydrophobic core of the lipid membrane. nih.govnih.gov Specifically, in POPC (1-palmitoyl-2-oleoyl-phosphatidylcholine) bilayers, Pa4 causes significant disruption. nih.govwikipedia.org This disordering effect is a key aspect of its membrane-disrupting mechanism. nih.govresearchgate.net However, the nature of this interaction is sensitive to the lipid composition. For instance, in DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) bilayers, the C-terminal helix of Pa4 adopts a transmembrane orientation, while in POPC bilayers, it is oriented on the lipid surface. nih.govnih.govnih.gov
Proposed Pore Formation Models (e.g., "Barrel-Stave" Mechanism)
The "barrel-stave" model is a widely accepted mechanism for how this compound interacts with membranes to form pores. nih.govnih.gov This model proposes a multi-step process where the peptide aggregates on the lipid surface and forms pores, leading to the leakage of cellular contents. nih.gov In this model, the peptide's N-terminal domain is thought to be involved in inserting into the lipid bilayer, while the C-terminal amphipathic helix lines the ion channel. nih.govwikipedia.org The aggregation of approximately six Pa4 molecules is suggested to form a single pore. nih.gov
Evidence supporting the barrel-stave mechanism comes from solid-state NMR studies, which indicate that the C-terminal helix can adopt a transmembrane orientation, a prerequisite for forming a channel. nih.govnih.gov The mechanism of action for Pa4 is, however, dependent on the membrane's lipid composition. nih.govwikipedia.org For example, in DMPC bilayers, a barrel-stave mechanism is favored, whereas, in POPC bilayers, a "carpet" mechanism, where the peptide disrupts the membrane surface, is more likely. nih.gov
Molecular Interactions and Binding Kinetics
Residues Critical for Membrane Interaction (e.g., Lys8 and Lys16 in LPS interaction, N-terminal α-helix, C-terminal amphiphilic α-helix)
The interaction of this compound with membranes is dictated by specific residues and structural motifs. The peptide possesses a helix-hinge-helix structure, which is common for peptides that target bacterial membranes. wikipedia.org The N-terminal α-helix (residues 5-12) is crucial for the peptide's insertion into the lipid bilayer. nih.govwikipedia.orgnih.gov This region contains hydrophobic residues such as Leu5, Ile6, Ile9, and Ile10 that facilitate this insertion. nih.gov
The C-terminal amphiphilic α-helix (residues 16-28) is believed to form the lining of the ion channel. nih.govwikipedia.orgnih.gov In the context of lipopolysaccharide (LPS) interaction, which is a major component of the outer membrane of Gram-negative bacteria, specific cationic residues are critical. Saturation transfer difference NMR has identified that Lys8 and Lys16 are in close proximity to LPS micelles. researchgate.netntu.edu.sg The distance between the sidechain amino groups of Lys8 and Lys16 is approximately 13 Å, which is compatible with the inter-phosphate distance of lipid A in LPS, suggesting a specific interaction. researchgate.net Aromatic residues, including Phe2, Phe3, and Phe15, along with other non-polar residues, are also deeply embedded within the LPS micelles. ntu.edu.sg
Biophysical Characterization of Interactions (e.g., Isothermal Titration Calorimetry (ITC), Relaxation Dispersion NMR)
A variety of biophysical techniques have been employed to characterize the interaction of this compound with membranes.
Isothermal Titration Calorimetry (ITC) has been used to determine the thermodynamics and binding constants of Pa4's interaction with LPS. nih.govnih.gov These experiments revealed that the binding of Pa4 to LPS at 298 K is an endothermic process, indicating that the interaction is entropically driven and primarily hydrophobic in nature. nih.gov
Relaxation Dispersion NMR , specifically [15N-Leu-19] relaxation dispersion experiments, has been utilized to estimate the binding kinetics of Pa4 with LPS. nih.govresearchgate.netnih.gov These studies show that Pa4 undergoes a fast exchange between its free and LPS-bound states. nih.gov Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments are particularly useful for studying these dynamics on a microsecond to millisecond timescale. nih.govucl.ac.uk
Other biophysical methods that have contributed to understanding these interactions include:
31P NMR: To probe structural changes in LPS micelles upon Pa4 binding. nih.govresearchgate.net
Saturation Transfer Difference (STD) NMR: To identify the specific residues of Pa4 that are in close contact with LPS micelles. nih.govresearchgate.netnih.gov
Dynamic Light Scattering (DLS): To investigate changes in the size of LPS micelles upon peptide binding. nih.govresearchgate.net
Table 1: Biophysical Techniques Used to Characterize this compound Interactions
| Technique | Information Obtained | Reference |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (enthalpy, entropy), binding affinity (Kd), and stoichiometry. | nih.govinstruct-eric.org |
| Relaxation Dispersion NMR | Binding kinetics (exchange rates) between free and bound states. | nih.govresearchgate.netucl.ac.uk |
| 31P NMR | Structural perturbations of lipid bilayers. | nih.govresearchgate.net |
| Saturation Transfer Difference (STD) NMR | Identification of peptide residues in direct contact with the ligand. | nih.govresearchgate.net |
| Dynamic Light Scattering (DLS) | Changes in the size and aggregation state of micelles/vesicles. | nih.govresearchgate.net |
| Circular Dichroism (CD) Spectroscopy | Secondary structure of the peptide in different environments. | researchgate.net |
Modulation of Ion Transport and Channel Formation
Voltage-Dependent and Ion-Selective Channel Formation
This compound is known to form voltage-dependent and ion-selective channels in membranes, which disrupts cellular functions. nih.govresearchgate.netnih.govnih.gov At low concentrations, the formation of these channels can be measured as single-channel events. nih.gov The channels formed by pardaxin exhibit a degree of ion selectivity. nih.gov
Studies using bilayer membranes have determined the relative permeability of these channels to various ions. For monovalent cations, the permeability sequence is Tl+ > Rb+ > Cs+ > K+, NH4+ > methylamine+ > Li+ > dimethylamine+ > Na+. nih.gov With the exception of Li+, this sequence generally corresponds to the hydrated size of the cations. For anions, the selectivity sequence is I- > NO3- > Br- > Cl- > ClO4- > SCN- > BF- > HCOO- > F- > CH3COO-. nih.gov The channel shows only modest selectivity between small anions and cations, with a permeability ratio of PK:PCl:PNa = 1.28:1.00:0.56. nih.gov
Table 2: Ion Selectivity of Pardaxin Channels
| Ion Type | Permeability Sequence | Reference |
|---|---|---|
| Monovalent Cations | Tl+ > Rb+ > Cs+ > K+,NH4+ > methylamine+ > Li+ > dimethylamine+ > Na+ | nih.gov |
| Anions | I- > NO3- > Br- > Cl- > ClO4- > SCN- > BF- > HCOO- > F- > CH3COO- | nih.gov |
Mechanisms of Interaction with Biological Membranes and Macromolecules
Disruption of Osmoregulatory Epithelium Ionic Transport
Pardaxin (B1611699) Pa4, a peptide toxin produced by the sole fish Pardachirus marmoratus, demonstrates a significant capacity to disrupt the ionic transport within the osmoregulatory epithelium of various organisms. wikipedia.orgnih.gov This disruption is a key component of its ichthyotoxic and shark-repellent properties. wikipedia.org The fundamental mechanism involves the formation of pores or voltage-dependent ion channels in the cell membranes of the epithelium, leading to a breakdown of normal ion gradients. nih.govresearchgate.netnih.gov
The primary target of Pardaxin Pa4 in marine animals like sharks is the gill epithelium, a critical site for osmoregulation. wikipedia.org When exposed to pardaxin, the cellular membranes of the gills are attacked, causing a severe and rapid influx of salt ions. wikipedia.org This uncontrolled ion movement disrupts the delicate osmotic balance maintained by the epithelium, leading to physiological distress. wikipedia.org
The molecular basis for this disruption lies in the structure of this compound and its interaction with the lipid bilayer of the cell membrane. plos.org The peptide adopts a helix-hinge-helix or a bend-helix-bend-helix structure. wikipedia.orgnih.gov The N-terminal α-helix is crucial for the peptide's initial insertion into the lipid bilayer, while the amphipathic C-terminal helix is primarily responsible for forming the ion channel itself. wikipedia.orgnih.govplos.org This action is consistent with a "barrel-stave" model, where multiple pardaxin monomers aggregate within the membrane to form a pore. nih.govnih.gov The C-terminal helix of the peptide is considered the ion-channel lining segment. wikipedia.orgplos.org
The table below summarizes key research findings on the interaction of this compound with osmoregulatory epithelia and the resulting disruption of ionic transport.
| Finding | Organism/Model System | Observed Effect | Reference(s) |
| Ion Influx | Sharks (Gills) | Causes a large influx of salt ions, leading to mouth paralysis and distress. | wikipedia.org |
| Channel Formation | General (Epithelium) | Forms voltage-dependent and ion-selective channels, disrupting ionic transport. | nih.govnih.gov |
| Calcium Level Increase | Human Fibrosarcoma Cells (HT-1080) | Treatment with pardaxin increased intracellular calcium levels. | nih.gov |
| Membrane Disruption | Lipid Bilayers (DMPC, POPC) | Induces disorder in both head-groups and the hydrophobic core of the bilayers. | nih.govresearchgate.net |
| Structural Mechanism | Model Membranes | The C-terminal helix forms the ion-channel lining segment, consistent with a "barrel-stave" model. | wikipedia.orgnih.govplos.org |
Biological Activities of Pardaxin Pa4: Advanced Perspectives
Antimicrobial Activity
Pardaxin (B1611699) Pa4 exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against both Gram-negative and Gram-positive bacteria, as well as certain fungi. researchgate.netnih.gov Its primary mode of action involves the permeabilization and disruption of microbial cell membranes. nih.govtcdb.org
Spectrum of Activity Against Gram-Negative Bacteria
Pardaxin Pa4 has demonstrated notable activity against a range of Gram-negative bacteria. cpu-bioinfor.org The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), typically presents a formidable barrier to many antimicrobial agents. researchgate.netfrontiersin.org However, this compound can interact with and permeate this layer, leading to subsequent disruption of the cytoplasmic membrane. researchgate.nettcdb.org This interaction is a critical step in its bactericidal mechanism. researchgate.net The peptide adopts a distinct "horseshoe-like" helix-turn-helix conformation when bound to LPS micelles, a structural change that is crucial for its permeabilizing activity. researchgate.netnih.govnih.gov
Studies have reported its effectiveness against species such as Escherichia coli. nih.gov Research on clinical isolates of E. coli has underscored the potential of this compound as an alternative to traditional antibiotics, particularly in the face of rising antimicrobial resistance. nih.gov The peptide's ability to disrupt the bacterial membrane reduces the likelihood of resistance development compared to antibiotics that target specific intracellular processes. nih.gov
Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.1 mg/ml | |
| Salmonella DT104 | 1.8–2.4 µg/mL | |
| Vibrio alginolyticus | 50 mg/L | iiitd.edu.in |
| Vibrio harveyi | 50 mg/L | iiitd.edu.in |
| Vibrio vulnificus | 100 mg/L | iiitd.edu.in |
| Acinetobacter calcoaceticus | 3 μM | mdpi.com |
| Pseudomonas aeruginosa | 2-25 μM | mdpi.com |
Spectrum of Activity Against Gram-Positive Bacteria
This compound is also effective against various Gram-positive bacteria. cpu-bioinfor.org Unlike Gram-negative bacteria, Gram-positive bacteria lack an outer membrane but possess a thick peptidoglycan cell wall. frontiersin.org this compound is capable of traversing this layer to interact with the underlying cell membrane. frontiersin.org
Its activity has been documented against clinically significant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that this compound can significantly reduce bacterial counts of MRSA, highlighting its potential as a therapeutic agent against antibiotic-resistant infections.
Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.1 mg/ml | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.8–2.4 µg/mL | |
| Micrococcus luteus | 100 mg/L | iiitd.edu.in |
| Staphylococcus sp. | 12.5 mg/L | iiitd.edu.in |
| Streptococcus pneumoniae | 50 mg/L | iiitd.edu.in |
| Streptococcus agalactiae | No activity | iiitd.edu.in |
Antifungal Activities
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. jmb.or.kr The mechanisms underlying its effects on fungal cells are also linked to membrane disruption. jmb.or.kr Research has shown that some antifungal agents can induce caspase-dependent apoptosis in fungi. jmb.or.kr While the specific apoptotic pathways induced by this compound in fungi are a subject of ongoing research, its ability to permeabilize fungal membranes is a key aspect of its antifungal action.
Antitumor Mechanisms (in vitro and non-human in vivo studies)
This compound has emerged as a promising candidate in cancer research due to its demonstrated antitumor effects in various preclinical models. nih.govmdpi.comnih.gov Its cationic and amphipathic nature facilitates interaction with the anionic membranes of tumor cells. wikipedia.org The peptide's anticancer activity is largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. mdpi.commdpi.com
Induction of Programmed Cell Death (Apoptosis) Pathways
This compound triggers apoptosis in cancer cells through multiple interconnected pathways. wikipedia.orgmdpi.com A key event in this process is the generation of reactive oxygen species (ROS). wikipedia.orgmdpi.com The accumulation of ROS disrupts cellular homeostasis, leading to mitochondrial dysfunction and the activation of apoptotic signaling cascades. mdpi.commdpi.com In vivo studies using murine fibrosarcoma models have shown that this compound can inhibit tumor growth. nih.govmdpi.com
A significant body of evidence indicates that this compound induces apoptosis through caspase-dependent pathways. mdpi.commdpi.comnih.gov Caspases are a family of proteases that play a central role in the execution of apoptosis. nih.gov
In human fibrosarcoma HT-1080 cells, this compound treatment leads to the activation of caspase-3/7. mdpi.comnih.gov This activation is a downstream event following the disruption of the mitochondrial membrane potential and the accumulation of ROS. mdpi.comnih.gov The inhibition of caspase-3/7 activity has been shown to reduce the apoptotic effects of this compound, confirming the dependence of this process on caspase activity. mdpi.com
Furthermore, in human oral squamous cell carcinoma (OSCC) cells, this compound treatment results in a dose-dependent increase in the expression of cleaved caspase-3, an active form of the enzyme. nih.gov This suggests that the caspase signaling cascade is a key mechanism by which this compound exerts its anticancer effects in this cell type. nih.gov Studies in human ovarian cancer cells have also demonstrated that this compound induces apoptosis through the activation of caspases-9 and -3. mdpi.com
Caspase-Independent Mechanisms
While this compound is known to induce caspase-dependent apoptosis, evidence also points to the involvement of caspase-independent cell death pathways. wikipedia.org This alternative mechanism provides a safeguard, ensuring the elimination of malignant cells that may have developed resistance to caspase-mediated apoptosis. A key event in this pathway is the change in the mitochondrial membrane potential, which leads to the release of Apoptosis-Inducing Factors (AIFs). wikipedia.org Once released from the mitochondria, these factors translocate to the nucleus where they trigger chromatin condensation and large-scale DNA fragmentation, culminating in cell death without the involvement of caspases. wikipedia.org The existence of this dual-mechanism approach, engaging both caspase-dependent and -independent routes, highlights the robustness of this compound as a potential anti-cancer agent. In studies on HT-1080 cells, it was observed that while a caspase-3/7 inhibitor could recover cell death by about 60%, the remaining cell death suggested the contribution of other, caspase-independent pathways. nih.gov
Cellular Processes Modulation (e.g., Inhibition of Proliferation, Cell Cycle Arrest)
This compound exerts significant control over fundamental cellular processes in cancer cells, most notably by inhibiting their proliferation and inducing cell cycle arrest. nih.govsemanticscholar.org The peptide has demonstrated a dose-dependent reduction in the viability of various cancer cell lines, including human fibrosarcoma (HT-1080) and oral squamous cell carcinoma (OSCC). semanticscholar.orgscienceopen.com For instance, in HT-1080 cells, the 50% inhibitory concentrations (IC50) were observed to be around 14.5 to 15.7 µg/mL after 3 to 24 hours of treatment. semanticscholar.org
Furthermore, this compound can halt the progression of the cell cycle, a critical process for tumor growth. nih.govscienceopen.com The specific phase of cell cycle arrest can vary depending on the cancer cell type. In oral squamous carcinoma cells (SCC-4), treatment with this compound resulted in cell cycle arrest at the G2/M phase. scienceopen.com This arrest was associated with a decrease in the expression of cyclin B1 and an increase in the tumor suppressor protein p53. scienceopen.com Conversely, in leukemic cell lines (THP-1 and U937), this compound has been shown to arrest the cell cycle in the G0/G1 phase.
Table 1: Effects of this compound on Cellular Proliferation and Cell Cycle
| Cell Line | Effect on Proliferation | Cell Cycle Arrest Phase | Associated Molecular Changes |
|---|---|---|---|
| Human Fibrosarcoma (HT-1080) | Inhibition of cell proliferation. semanticscholar.org | Not specified in provided text | - |
| Oral Squamous Cell Carcinoma (SCC-4) | Reduced cell viability in a dose-dependent manner. scienceopen.com | G2/M phase. scienceopen.com | Decreased cyclin B1, increased p53. scienceopen.com |
| Leukemic cells (THP-1 and U937) | Suppressed cell viability. | G0/G1 phase. | - |
Reactive Oxygen Species (ROS) Production and Associated Cellular Stress
A pivotal aspect of this compound's anticancer activity is its ability to induce the production of Reactive Oxygen Species (ROS). wikipedia.orgsemanticscholar.org The accumulation of ROS within cancer cells creates a state of significant oxidative stress, which in turn triggers a cascade of events leading to apoptosis. researchgate.net In human fibrosarcoma HT-1080 cells, treatment with this compound led to a significant increase in ROS production. semanticscholar.org This increase in ROS is closely linked to the disruption of the mitochondrial membrane potential and the subsequent activation of the intrinsic apoptotic pathway. semanticscholar.orgresearchgate.net
The role of ROS as a mediator of this compound-induced apoptosis is further substantiated by the observation that the inhibition of ROS production, for example by using the antioxidant N-acetyl-cysteine (NAC), can reduce the apoptotic effects of the peptide. semanticscholar.org Specifically, inhibiting ROS has been shown to decrease the activation of caspase-3/7, confirming that ROS production is an upstream event in the caspase-dependent apoptotic pathway triggered by this compound. semanticscholar.org
Unfolded Protein Response (UPR) Activation
This compound has been shown to trigger the Unfolded Protein Response (UPR), a cellular stress response pathway originating in the endoplasmic reticulum (ER). wikipedia.org The UPR is activated when there is an accumulation of unfolded or misfolded proteins in the ER lumen. researchgate.net this compound induces this condition by disrupting protein folding processes. wikipedia.org
In cancer cells, the activation of the UPR by this compound contributes to its pro-apoptotic effects. Transcriptome analysis of HT-1080 cells treated with the peptide revealed the upregulation of ER stress markers such as CHOP and BiP. Mechanistically, this compound disrupts the calcium (Ca²⁺) homeostasis within the ER, which is a key trigger for UPR activation. This disruption of ER function and the subsequent activation of the UPR represent another significant mechanism through which this compound exerts its cytotoxic effects on cancer cells. The UPR can be activated in response to pore-forming toxins, serving as a protective mechanism for the host cell. plos.org
Interaction with Anionic Membranes of Transformed Cells
A key feature of this compound that contributes to its selectivity for cancer cells is its interaction with their anionic cell membranes. wikipedia.org Cancer cell membranes are known to have a higher negative charge compared to normal cells due to an increased presence of anionic molecules like phosphatidylserine. semanticscholar.org this compound is a cationic and amphipathic peptide, meaning it possesses both positively charged and hydrophobic regions. wikipedia.orgresearchgate.net This structure facilitates its initial electrostatic attraction to the negatively charged cancer cell membranes. semanticscholar.org
Following this initial binding, the amphipathic nature of this compound allows it to insert into the lipid bilayer, leading to membrane permeabilization and disruption. wikipedia.orgnih.gov This interaction is crucial for its lytic activity and the formation of pores or ion channels, which disrupt cellular homeostasis and lead to cell death. nih.govplos.org The "barrel-stave" model has been proposed as one possible mechanism for pore formation by Pardaxin. nih.gov The N-terminal helix of the peptide is important for its insertion into the lipid bilayer, while the C-terminal helix is involved in forming the ion channel. wikipedia.orgplos.org
Table 2: Structural Features of this compound and Membrane Interaction
| Structural Feature | Role in Membrane Interaction |
|---|---|
| Cationic nature | Electrostatic attraction to anionic cancer cell membranes. wikipedia.orgsemanticscholar.org |
| Amphipathic α-helical structure | Insertion into the lipid bilayer and membrane disruption. wikipedia.orgnih.gov |
| N-terminal α-helix | Important for insertion into the lipid bilayer. wikipedia.org |
| C-terminal α-helix | Contributes to the formation of ion channels. plos.org |
Inhibition of Tumor Growth and Vascularization (non-human models)
The anticancer potential of this compound has been validated in several non-human in vivo models, demonstrating its ability to inhibit tumor growth and, in some instances, reduce vascularization. In murine fibrosarcoma models, treatment with this compound resulted in a significant inhibition of tumor growth and a noticeable reduction in tumor size. Importantly, these studies also noted a reduction in vascularization within the tumors without significant toxicity to normal cells.
Further studies in a canine model of perianal gland adenomas showed that intratumoral injections of Pardaxin led to a significant reduction in tumor growth, with complete regression observed in some cases after 28 days of treatment. nih.gov These findings from animal models underscore the therapeutic potential of this compound as an anti-cancer agent, providing a strong basis for further preclinical and potentially clinical investigations. nih.gov
Ecological and Defense Mechanisms
Pardaxin is a naturally occurring peptide that plays a crucial role in the defense mechanisms of certain fish species. nih.gov It is secreted by the Red Sea Moses sole (Pardachirus marmoratus) and the Pacific Peacock sole (Pardachirus pavoninus) as a defense against predators, most notably sharks. wikipedia.orgresearchgate.net When threatened, these fish release Pardaxin into the surrounding water. wikipedia.org
The peptide acts as a potent shark repellent by targeting the gills and pharyngeal cavity of the shark. wikipedia.org This interaction causes severe distress, including mouth paralysis and an increase in urea (B33335) leakage from the gills, which is caused by the disruption of the cellular membranes in the gills and a subsequent large influx of salt ions. wikipedia.org Despite its effectiveness, the development of Pardaxin as a commercial shark repellent was halted because it dilutes too rapidly in open water to be consistently effective. wikipedia.org The primary function of Pardaxin in its natural context is as a defensive neurotoxin. biorxiv.org
Role as a Fish Defense Peptide
This compound is a crucial component of the defense mechanism for certain species of sole fish, such as the Red Sea Moses sole (Pardachirus marmoratus) and the Pacific peacock sole (Pardachirus pavoninus). wikipedia.orgnih.gov These fish release a secretion containing pardaxins when threatened, which serves as a potent deterrent against predators, particularly sharks. wikipedia.orgdtic.mil The effectiveness of this compound as a defense peptide stems from its ability to interact with and disrupt the cell membranes of other organisms. nih.govresearchgate.net
The structure of this compound, a 33-residue polypeptide, is fundamental to its defensive function. nih.govresearchgate.net It adopts a helix-hinge-helix or bend-helix-bend-helix motif, which is a common structural feature in peptides that target and lyse cellular membranes. wikipedia.orgnih.gov This amphipathic nature, with both hydrophobic and hydrophilic regions, allows the peptide to insert itself into the lipid bilayers of cell membranes. wikipedia.orgnih.gov The N-terminal α-helix is important for the initial insertion into the membrane, while the C-terminal helix is involved in forming ion channels. wikipedia.orgnih.gov
The mechanism of action is often described by the "barrel-stave" or "carpet" model. wikipedia.orgnih.gov In the barrel-stave model, pardaxin molecules aggregate and insert into the membrane, forming a pore-like structure that allows for the leakage of cellular contents. nih.gov The carpet mechanism involves the accumulation of a high density of peptides on the target membrane's surface, leading to the displacement of phospholipids (B1166683), changes in membrane fluidity, and subsequent leakage of cellular contents. wikipedia.org This disruption of cellular integrity is toxic to various organisms, contributing to its role as a defense peptide. nih.gov
| Feature | Description |
| Source Organisms | Pardachirus marmoratus (Red Sea Moses sole), Pardachirus pavoninus (Pacific peacock sole) |
| Primary Function | Defense against predators, notably sharks |
| Molecular Structure | 33-residue peptide, helix-hinge-helix motif |
| Mechanism of Action | Membrane disruption via "barrel-stave" or "carpet" models, leading to cell lysis |
Shark Repellent Properties: Targeting Specific Tissues (e.g., gills, pharyngeal cavity)
The shark-repellent properties of pardaxin are a specific and well-documented aspect of its defensive capabilities. wikipedia.orgnih.gov When released by the sole, the pardaxin-containing secretion specifically targets the gills and pharyngeal cavity of sharks. wikipedia.orgnih.gov This targeted action is crucial for the repellent effect.
Research has demonstrated that the application of pardaxin to the medium bathing a shark's gills and pharyngeal cavity elicits a range of severe reactions. wikipedia.orgnih.gov These include violent struggling, paralysis of the mouth, and a temporary increase in the leakage of urea from the gills. wikipedia.orgnih.gov This distress is a direct result of the peptide's attack on the cellular membranes of the gill epithelium, causing a significant influx of salt ions and disrupting the shark's osmoregulation. wikipedia.orgnih.gov
Interestingly, pardaxin does not produce the same repellent response when applied to the shark's external skin surface, indicating the specificity of the gills and pharyngeal cavity as the primary targets. dtic.mil The peptide's ability to form voltage-dependent, ion-permeable channels in membranes is a key factor in its potent effect on these sensitive tissues. uniprot.orgproteopedia.org This targeted disruption of vital physiological functions in the shark serves as a powerful and effective deterrent, allowing the sole to escape predation. dtic.mil
| Targeted Tissue | Observed Effects in Sharks |
| Gills | Severe struggling, transient increase in urea leakage, disruption of ion transport. wikipedia.orgnih.govnih.gov |
| Pharyngeal Cavity | Mouth paralysis, severe struggling. wikipedia.orgnih.gov |
Structure Activity Relationships Sar and Design Principles
Correlating Structural Motifs with Biological Functions
The biological activity of Pardaxin (B1611699) Pa4 (Pa4) is intricately linked to its distinct structural motifs. The peptide's ability to selectively interact with and disrupt cell membranes is not a random process but is dictated by the specific arrangement of its secondary structures and the distribution of its amino acid residues.
Helix-Hinge-Helix Structure and Membrane Selectivity
Pardaxin Pa4 adopts a characteristic helix-hinge-helix motif, which is crucial for its interaction with lipid bilayers. This structure consists of two helical segments connected by a flexible hinge region. nih.gov In the presence of lipid micelles or lipopolysaccharide (LPS), Pa4 folds into a unique conformation described as a "bend-helix-bend-helix" or a "horseshoe-shaped" helix-turn-helix structure. nih.govnih.govmdpi.com This conformation is significantly different from its unstructured state in aqueous solutions. nih.gov The angle between the two helices is approximately 122 ± 9°. nih.govnih.gov
This defined three-dimensional arrangement is thought to be a key determinant of Pa4's membrane selectivity. The orientation and interaction of Pardaxins with membranes are highly dependent on the lipid composition of the bilayer. mdpi.comnih.gov For instance, the C-terminal helix of a Pardaxin analogue (P1a) is located on the surface of lipid bilayers composed of 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC), suggesting a "carpet" mechanism of disruption. nih.gov Conversely, it inserts into lipid bilayers made of 1,2-dimyristoyl-phosphatidylcholine (DMPC), which is consistent with a "barrel-stave" mechanism. nih.gov This differential interaction highlights the role of the helix-hinge-helix structure in recognizing and adapting to different membrane environments.
Amphipathic Character and Membrane Insertion
A fundamental property of this compound that governs its membrane-disrupting activity is its amphipathic nature. This means the peptide has distinct regions of hydrophobic (water-repelling) and hydrophilic (water-attracting) residues. nih.gov This dual character is essential for its insertion into the lipid bilayer of cell membranes. nih.gov The hydrophobic residues facilitate the partitioning of the peptide into the nonpolar core of the membrane, while the hydrophilic residues can interact with the polar head groups of the lipids and the aqueous environment. plos.org
The amphipathic nature of both the N-terminal and C-terminal helices is critical for the multi-step process of membrane permeabilization, which is widely accepted to follow the "barrel-stave" model. nih.gov This model involves the binding of the peptide to the membrane surface, aggregation of multiple peptide molecules, insertion into the hydrophobic core, and the formation of a pore or ion channel. nih.gov The amphipathic structure is a suitable motif for forming the pore of ion channels. taylorfrancis.com
Role of Specific Amino Acid Residues and Domains
N-terminal α-helix in Membrane Insertion
The N-terminal α-helix of this compound plays a crucial role in the initial stages of membrane interaction and insertion. nih.govresearchgate.net This region is thought to be involved in both the insertion of the peptide into the lipid bilayer and in the subsequent aggregation process. nih.gov Structural studies have shown that the N-terminal segment, spanning approximately residues 2-10, is inserted into the hydrophobic core of the lipid membrane. nih.gov In lipopolysaccharide (LPS) micelles, the N-terminal of Pa4 adopts a short helical conformation from residues Leu5 to Ser12. nih.gov
The flexibility and structure of this N-terminal region can influence the peptide's activity. For example, a P7A (Proline to Alanine substitution at position 7) mutant of pardaxin showed enhanced helicity and, consequently, more pronounced hemolytic activity, suggesting that the structure of this region may play a role in the specificity of pardaxin for bacterial over mammalian cells. nih.gov
C-terminal Amphiphilic Helix in Ion Channel Formation
The C-terminal helix of this compound is markedly amphipathic and is primarily responsible for the formation of ion channels. nih.govresearchgate.net This segment, which spans roughly from residue 14 to 30, is believed to be the ion channel-lining segment of the peptide. nih.gov Solid-state NMR studies have indicated that the C-terminal helix can adopt a transmembrane orientation in DMPC bilayers, which supports its role in forming pores. nih.govnih.gov
The amphipathic nature of this helix is critical for its function, allowing it to assemble with other Pa4 monomers into a channel structure within the membrane. taylorfrancis.com The polar residues face inward to form a hydrophilic channel for ion passage, while the nonpolar residues face outward, interacting with the hydrophobic lipid core of the membrane. taylorfrancis.com
Influence of Cationic Residues on LPS Binding
This compound's ability to target Gram-negative bacteria is partly due to the interaction of its cationic (positively charged) residues with the anionic (negatively charged) lipopolysaccharide (LPS) molecules in the outer membrane of these bacteria. nih.govconsensus.app Despite having a low net positive charge, Pa4 exhibits a broad spectrum of antibacterial activities. nih.govresearchgate.net
Specific cationic residues have been identified as being key to this interaction. In the horseshoe-shaped structure of Pa4 bound to LPS micelles, two cationic residues, Lys8 (Lysine at position 8) and Lys16 (Lysine at position 16), are positioned to interact with the negatively charged phosphate (B84403) groups of LPS. nih.gov The binding of cationic peptides to LPS can block the interaction of LPS with LPS-binding protein (LBP), which is an initial step in the inflammatory response triggered by bacterial infections. nih.govmaastrichtuniversity.nl Isothermal titration calorimetry experiments have shown that the binding of Pa4 to LPS is entropically driven and therefore hydrophobic in nature. nih.gov
Interactive Data Table: Structural Features and Functional Roles of this compound Domains
| Structural Domain | Residue Range (Approximate) | Key Structural Feature | Primary Biological Function | Supporting Evidence |
| N-terminal α-helix | 2-10 | α-helical | Membrane Insertion and Aggregation | NMR studies show insertion into the hydrophobic core of lipid membranes. nih.gov |
| Hinge Region | 11-13 | Flexible turn/loop | Connects the two helical domains, allowing for conformational flexibility. | The presence of Proline residues often induces bends in peptide structures. nih.gov |
| C-terminal α-helix | 14-30 | Amphipathic α-helix | Ion Channel Formation | Solid-state NMR indicates a transmembrane orientation in certain lipid bilayers. nih.govnih.gov |
| Cationic Residues | Lys8, Lys16 | Positive charge | LPS Binding | Structural data shows interaction with the phosphate groups of LPS. nih.gov |
Impact of Environmental Factors on Conformation and Activity
The efficacy of this compound as a membrane-active peptide is profoundly dependent on its conformational state, which is in turn governed by environmental cues. The transition from a largely unstructured form in aqueous solution to a functionally active, predominantly helical structure is a key feature of its interaction with target membranes.
Influence of Lipid Composition on Membrane Orientation
The specific lipid composition of a target membrane plays a crucial role in determining the orientation and, consequently, the mechanism of action of this compound. nih.gov Solid-state NMR studies have revealed distinct behaviors of Pa4 in the presence of different phospholipids (B1166683), most notably 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). nih.govnih.govresearchgate.net
In DMPC bilayers, the C-terminal helix of this compound adopts a transmembrane orientation. nih.govnih.gov This insertion into the hydrophobic core of the membrane is consistent with the formation of pores or ion channels, a key aspect of its cytotoxic activity. Conversely, in POPC bilayers, the C-terminal domain is heterogeneously oriented on the surface of the lipid bilayer. nih.govnih.gov This surface-level interaction suggests a different, potentially less disruptive, mode of action. The discrepancy in orientation is not solely attributable to the minor difference in hydrophobic thickness between DMPC and POPC, indicating that other factors, such as the dynamics of the lipid acyl chains, influence the peptide's behavior. nih.gov
Furthermore, this compound induces considerable disorder in both the head-groups and the hydrophobic core of lipid bilayers. nih.gov This perturbation of the membrane structure is a hallmark of its disruptive capabilities.
The presence of cholesterol, a key component of mammalian cell membranes, also modulates the interaction of Pardaxin. The peptide's ability to disrupt lipid bilayers is significantly reduced in the presence of cholesterol. nih.gov This suggests a degree of selectivity for bacterial membranes, which lack cholesterol, over mammalian cells, although this selectivity is not absolute. nih.gov Studies using differential scanning calorimetry have shown that pardaxin lowers the transition enthalpy of various phospholipids and can promote the redistribution of cholesterol within the membrane. nih.gov
| Lipid Environment | Observed Orientation of Pa4 C-terminal Helix | Implication for Mechanism of Action |
|---|---|---|
| DMPC Bilayers | Transmembrane | Pore/Ion channel formation |
| POPC Bilayers | Heterogeneously on the surface | Surface-level interaction, potentially less disruptive |
| Membranes with Cholesterol | Reduced bilayer disruption | Potential for selectivity towards bacterial membranes |
pH and Ionic Strength Considerations
The pH and ionic strength of the surrounding medium are critical determinants of this compound's structure and activity. In aqueous solutions, Pa4 is largely unstructured, existing in a random-coil-like conformation. nih.govnih.gov However, its conformation changes dramatically upon interaction with membrane-mimetic environments.
pH-Dependent Conformation and Activity:
This compound's solubility and aggregation state are highly pH-dependent. At a near-neutral pH of approximately 6.5, the peptide is mostly insoluble and prone to aggregation. nih.gov It becomes more soluble at a lower, acidic pH of around 4.5, although significant aggregation still occurs. nih.gov This pH-dependent behavior is crucial for its biological function.
Circular dichroism (CD) spectroscopy has shown that while Pardaxin is mostly unstructured in aqueous solutions, it adopts a highly helical conformation in the presence of lipids or in membrane-mimetic solvents like trifluoroethanol (TFE). nih.gov The interaction with lipopolysaccharide (LPS) micelles, a component of the outer membrane of Gram-negative bacteria, also induces a predominantly helical structure in Pa4. nih.gov This transition to an alpha-helical conformation is directly correlated with its pore-forming properties. nih.gov
The net charge of Pardaxin at neutral pH is +2, which can influence its interaction with the phospholipid headgroups of the membrane. nih.gov The charge of the N-terminus and the peptide backbone, in particular, have been shown to affect the secondary structure and activity of pardaxin analogues. nih.gov
Influence of Ionic Strength:
While specific studies on the effect of a wide range of ionic strengths on this compound are not extensively detailed in the provided search results, the principles of peptide-membrane interactions suggest that ionic strength would play a significant role. The initial electrostatic attraction between the cationic peptide and anionic components of a target membrane is a critical first step in its mechanism. An increase in ionic strength could shield these electrostatic interactions, potentially reducing the binding efficiency of Pa4 to the membrane surface. This could, in turn, affect its ability to insert into the bilayer and form pores.
| Condition | pH | Conformation of this compound | Solubility/Aggregation |
|---|---|---|---|
| Aqueous Solution | ~6.5 | Mostly unstructured (random coil) | Mostly insoluble, prone to aggregation |
| Aqueous Solution | ~4.5 | Mostly unstructured (random coil) | More soluble, but still aggregates |
| In presence of Lipid Bilayers (e.g., DMPC, POPC) | Varies | Predominantly α-helical | Soluble within the membrane |
| In presence of LPS Micelles | Varies | Predominantly α-helical | Binds to micelles |
Advanced Research Methodologies and Analytical Techniques in Pardaxin Pa4 Studies
High-Resolution NMR Spectroscopy Applications
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural biology of Pardaxin (B1611699) Pa4, enabling detailed characterization in both solution and membrane-mimicking environments.
Solution-State NMR for Peptide Conformation
Solution-state NMR has been instrumental in determining the three-dimensional structure of Pardaxin Pa4 in various environments. In aqueous solution, Pa4 does not adopt a single, defined conformation, as evidenced by the lack of diagnostic Nuclear Overhauser Effect (NOE) signals. nih.gov However, in the presence of membrane mimetics such as detergent micelles, the peptide folds into a distinct structure.
Initial studies in a trifluoroethanol/water mixture, a solvent known to induce helicity, showed Pa4 adopting a structure with a short N-terminal helix and a longer C-terminal helix connected by a bend. nih.gov More biologically relevant studies using sodium dodecylphosphocholine (B1670865) (DPC) micelles revealed a high-resolution structure of Pa4 as a bend-helix-bend-helix motif. researchgate.netnih.govnih.gov This structure is significantly different from that observed in organic solvents, featuring an angle of 122 ± 9° between the two helices. researchgate.netnih.govnih.gov
A landmark study determined the first three-dimensional structure of Pa4 bound to lipopolysaccharide (LPS) micelles, the major component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net In this environment, Pa4 adopts a unique helix-turn-helix conformation resembling a "horseshoe," a structure distinct from those seen in other lipid micelles or organic solvents. nih.govresearchgate.net This structural work was accomplished using a combination of two-dimensional total correlation spectroscopy (TOCSY) and NOESY experiments. nih.govnih.gov
Table 1: Solution-State NMR Structural Findings for this compound
| Environment | Determined Structure | Key Features | References |
|---|---|---|---|
| Aqueous Solution | Unstructured/Random Coil | Lack of diagnostic NOEs. | nih.gov |
| DPC Micelles | Bend-helix-bend-helix | Angle of 122 ± 9° between helices; N-terminal helix (residues 7-13), C-terminal helix (residues 17-30). | nih.govresearchgate.netnih.govnih.gov |
| LPS Micelles | Helix-turn-helix "horseshoe" | Unique conformation with interhelical packing interactions, differing from DPC-bound structure. | nih.govresearchgate.net |
Solid-State NMR for Membrane Interactions and Orientation
Solid-state NMR (ssNMR) provides crucial complementary information by characterizing the interactions and orientation of Pa4 within more biologically representative lipid bilayers. nih.gov These studies have demonstrated that the peptide's mechanism of action is highly dependent on the lipid composition of the membrane. nih.gov
In lipid bilayers composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), ssNMR data indicate that the C-terminal helix of Pa4 adopts a transmembrane orientation. researchgate.netnih.gov Conversely, in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers, this same domain is heterogeneously oriented on the lipid surface and undergoes slow motion on the NMR timescale. researchgate.netnih.gov
Techniques such as 13C-15N rotational echo double-resonance (REDOR) experiments have been used to support the helical conformation of the C-terminal segment within multilamellar vesicles. researchgate.netnih.gov Furthermore, 2H NMR experiments have shown that Pa4 induces significant disorder in both the headgroups and the hydrophobic core of the lipid bilayers, altering headgroup dynamics and conformation. researchgate.netnih.govnih.gov
Table 2: Solid-State NMR Findings on this compound Membrane Interaction
| Lipid Bilayer | Peptide Orientation | Effect on Membrane | NMR Technique Used | References |
|---|---|---|---|---|
| DMPC | Transmembrane orientation of C-terminal helix. | Induces disorder in headgroups and hydrophobic core. | 13C-15N REDOR, 2H NMR | researchgate.netnih.govnih.gov |
Advanced NMR Techniques (e.g., Saturation Transfer Difference (STD) NMR, CPMG Relaxation Dispersion, TR-NOESY)
Advanced NMR techniques have been pivotal in dissecting the finer details of Pa4's interactions with its targets.
Saturation Transfer Difference (STD) NMR has been employed to identify the specific amino acid residues of Pa4 that are in close contact with LPS micelles. nih.govresearchgate.net By irradiating the macromolecule (LPS) and observing the transfer of saturation to the bound peptide, STD NMR maps the binding epitope. These experiments revealed that aromatic ring protons and several aliphatic side-chain protons of Pa4 are intimately associated with the LPS micelle. nih.govresearchgate.net
Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion experiments have been used to determine the kinetics of the transient binding between Pa4 and LPS. nih.govresearchgate.net These measurements probe molecular motions on the microsecond to millisecond timescale. By analyzing the 15N relaxation dispersion profile of [15N-Leu-19] labeled Pa4, researchers estimated the exchange rate (kex) of the binding process, providing insights into the dynamics of the peptide-LPS complex. nih.gov
Transferred Nuclear Overhauser Effect Spectroscopy (TR-NOESY) is used to determine the conformation of a ligand when bound to a large macromolecule. nih.gov For the Pa4-LPS system, TR-NOESY experiments were performed at low molar ratios of LPS to Pa4, where the peptide is in fast exchange between its free and bound states. The observed NOEs are characteristic of the bound conformation, which allowed for the three-dimensional structure determination of Pa4 when complexed with LPS micelles. nih.gov
Calorimetric and Spectroscopic Analyses of Peptide-Membrane Interactions
Calorimetric and spectroscopic methods provide thermodynamic and secondary structure information, respectively, complementing the high-resolution structural data from NMR.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), stoichiometry, and the thermodynamics (enthalpy and entropy) of the interaction. tainstruments.com ITC studies have been used to characterize the energetic interactions between Pa4 and LPS. nih.govresearchgate.net
The binding of Pa4 to LPS at 298 K was found to be an endothermic process, indicating that the interaction is entropically driven. nih.gov This suggests that hydrophobic forces play a significant role in the binding process. ITC provides a powerful and rapid method for profiling the thermodynamics of peptide-membrane interactions. nih.govnih.gov
Table 3: Thermodynamic Parameters of this compound Binding to LPS
| Parameter | Finding | Implication | Reference |
|---|
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides and proteins in solution. mdpi.comunimi.it CD studies of Pa4 have shown that the peptide is largely unstructured, adopting a random coil conformation in aqueous solution, which is characterized by a strong negative band around 200 nm. nih.gov
Upon interaction with membrane-mimicking environments like LPS micelles, the CD spectrum of Pa4 undergoes a significant change. nih.gov The appearance of characteristic negative bands near 208 nm and 222 nm indicates a transition to a predominantly α-helical conformation. nih.gov This conformational change is a critical step in its mechanism of action, allowing the amphipathic peptide to interact with and disrupt the bacterial membrane. While CD spectroscopy could not distinguish significant secondary structure differences between two pardaxin analogues interacting with vesicles, it remains a vital tool for monitoring the conformational changes that peptides undergo upon membrane binding. nih.gov
Table 4: Secondary Structure of this compound Determined by CD Spectroscopy
| Environment | Predominant Secondary Structure | Spectral Characteristics | Reference |
|---|---|---|---|
| Aqueous Solution | Random Coil | Strong negative band at ~200 nm. | nih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to probe the secondary structure of peptides and their conformational changes upon interaction with membrane mimetics. researchgate.netnicoletcz.cz This method measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. For peptides like Pa4, the amide I (1600–1700 cm⁻¹) and amide II (1500–1600 cm⁻¹) bands are particularly informative about the protein backbone conformation. researchgate.net
In studies of this compound, FTIR spectroscopy is employed to characterize its structure in different environments and to understand the conformational transitions that occur when it binds to and inserts into lipid bilayers, such as the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria. nih.govresearchgate.netrcsb.org For instance, a shift in the amide I band to lower wavenumbers (e.g., ~1650-1658 cm⁻¹) is indicative of a transition from a random coil or disordered state in an aqueous solution to a more ordered α-helical structure within a membrane environment. uni-hamburg.de Polarized Attenuated Total Reflectance (ATR)-FTIR can further reveal the orientation of the peptide's helical segments relative to the lipid bilayer. uni-hamburg.de Research indicates that upon interaction with LPS, Pa4 induces significant conformational and dynamic changes in the lipid structure itself, which can also be monitored by FTIR. researchgate.net
Table 1: Typical Infrared Absorption Bands for Peptide Secondary Structure Analysis
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Associated Secondary Structure |
| Amide I (C=O stretch) | ~1650 - 1658 | α-Helix |
| ~1620 - 1640 | β-Sheet | |
| ~1640 - 1650 | Random Coil | |
| ~1660 - 1700 | β-Turn | |
| Amide II (N-H bend, C-N stretch) | ~1540 - 1550 | α-Helix |
| ~1520 - 1540 | β-Sheet |
Fluorescence Spectroscopy (e.g., NPN Uptake Assay, Intrinsic Tryptophan Fluorescence)
Fluorescence spectroscopy offers high sensitivity for studying peptide-membrane interactions and the consequences of these interactions, such as membrane permeabilization.
NPN Uptake Assay The 1-N-phenylnaphthylamine (NPN) uptake assay is a widely used method to specifically assess the permeabilization of the bacterial outer membrane. nih.govubc.ca NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but exhibits a significant increase in quantum yield (i.e., becomes strongly fluorescent) when it enters the hydrophobic interior of a cell membrane. nih.gov The intact outer membrane of Gram-negative bacteria is generally impermeable to NPN. However, when a membrane-active agent like Pa4 disrupts this barrier, NPN can partition into the membrane, leading to a measurable increase in fluorescence intensity. nih.govresearchgate.net
Studies show that the addition of Pa4 to E. coli cells causes a dose-dependent increase in NPN fluorescence, providing direct evidence that Pa4 efficiently disrupts the integrity of the outer membrane. nih.govntu.edu.sg This assay is crucial for understanding the initial step of Pa4's bactericidal action against Gram-negative pathogens.
Table 2: Experimental Parameters for a Typical NPN Uptake Assay with Pa4
| Parameter | Description | Typical Value/Condition | Source |
| Bacterial Strain | Gram-negative bacterium | E. coli BL21(DE3) | nih.govresearchgate.net |
| Cell Preparation | Grown to mid-log phase, washed, and resuspended in buffer | Resuspended to an A₆₀₀ of 0.5 in 5 mM HEPES buffer (pH 7.2) | nih.govresearchgate.net |
| Fluorescent Probe | Hydrophobic dye | 1-N-phenylnaphthylamine (NPN) | nih.govubc.ca |
| Spectrofluorometer Settings | Wavelengths for monitoring fluorescence change | Excitation: 350 nm, Emission: 420 nm | ubc.ca |
| Observation | Increased fluorescence upon peptide addition | Enhanced fluorescence intensity indicates outer membrane permeabilization by Pa4 | nih.govntu.edu.sg |
Intrinsic Tryptophan Fluorescence Intrinsic Tryptophan (Trp) fluorescence is a valuable label-free technique for monitoring changes in a protein's local environment and conformation. arxiv.orgedinst.com The fluorescence emission spectrum of a tryptophan residue is highly sensitive to the polarity of its surroundings; a blue shift (shift to shorter wavelength) typically indicates the movement of the residue into a more hydrophobic environment, such as the interior of a protein or a lipid bilayer. thejamesonlab.com
However, the primary amino acid sequence of native this compound is Gly-Phe-Phe-Ala-Leu-Ile-Pro-Lys-Ile-Ile-Ser-Ser-Pro-Leu-Phe-Lys-Thr-Leu-Leu-Ser-Ala-Val-Gly-Ser-Ala-Leu-Ser-Ser-Ser-Gly-Gly-Gln-Glu. nih.gov This sequence notably lacks any tryptophan residues. Therefore, studies of intrinsic tryptophan fluorescence are not applicable to the unmodified Pa4 peptide. Instead, researchers utilize extrinsic fluorescent labels, such as 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD), which can be attached to the peptide to probe its interaction with membranes. nih.gov These studies have revealed that the N-terminus of pardaxin inserts into the lipid bilayer while the C-terminus remains at the surface. nih.gov
Light Scattering and Imaging Techniques
Dynamic Light Scattering (DLS) for Aggregate Formation
Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution, such as peptide or lipopolysaccharide (LPS) aggregates. nih.gov The technique works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, which allows for the calculation of their hydrodynamic diameter.
DLS has been instrumental in demonstrating that Pa4 interacts with and disrupts LPS aggregates, a key component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.netntu.edu.sg In the absence of the peptide, LPS forms large, stable aggregates in solution. Upon the addition of Pa4, DLS measurements show a significant decrease in the average particle size of these aggregates. nih.govresearchgate.net This finding indicates that Pa4 binding leads to the destabilization and disaggregation of the LPS assembly, which is a critical step in permeabilizing the outer membrane. ntu.edu.sgresearchgate.net
Table 3: DLS Measurement of LPS Aggregate Size Altered by this compound
| Sample | Condition | Observation | Implication | Source |
| LPS Micelles | In 10 mM sodium phosphate (B84403) buffer, pH 6.0 | Large aggregates with a broad size distribution | Native state of LPS in solution | nih.govresearchgate.net |
| LPS Micelles + Pa4 | Addition of Pa4 (e.g., 1:2 molar ratio of LPS to Pa4) | Decrease in the average hydrodynamic diameter of particles | Pa4 causes disaggregation of LPS micelles | nih.govresearchgate.net |
Microscopy Techniques for Cellular Interaction Observation (e.g., morphological changes)
Microscopy techniques, particularly electron microscopy, provide direct visual evidence of the morphological changes that occur in cells upon interaction with antimicrobial peptides. These methods are invaluable for confirming the membrane-lytic mechanism of action suggested by biophysical assays. researchgate.net Automated imaging and multivariate analysis of cellular features can also be used to create detailed phenotypic profiles of a compound's effect on cell morphology. plos.org
Studies on pardaxins and similar pore-forming peptides have shown that they can induce dramatic changes in cell and membrane structure. nih.gov Transmission electron microscopy (TEM) can reveal effects such as the deformation of the cell envelope, disappearance or blebbing of the plasma membrane, leakage of cytoplasmic contents, and the formation of "ghost cells". researchgate.net While detailed microscopy studies focusing specifically on Pa4-treated bacterial cells are not extensively documented in all literature, its known function as a pore-forming toxin suggests that it would induce significant morphological damage consistent with membrane disruption. researchgate.netnih.gov
Mass Spectrometry and Peptide Characterization (e.g., LC/MS)
Mass spectrometry (MS) is an indispensable analytical tool for the characterization of peptides. It provides a highly accurate measurement of the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with a separation technique like liquid chromatography (LC), LC/MS allows for the analysis of complex mixtures and the definitive confirmation of a peptide's identity and purity. mdpi.com
For this compound, which is often produced via solid-phase peptide synthesis for research purposes, LC/MS is a critical quality control step. nih.gov Following purification by methods like reversed-phase high-pressure liquid chromatography (RP-HPLC), mass spectrometry is used to verify that the synthesized peptide has the correct molecular weight, confirming the successful synthesis and the absence of truncations or modifications. nih.govresearchgate.net This verification ensures that subsequent biological and biophysical assays are performed with a well-characterized and pure compound.
Table 4: Mass Spectrometry Data for Synthetic this compound
| Parameter | Value | Source |
| Peptide Sequence | GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE | nih.gov |
| Method of Analysis | Mass Spectrometry (MS) | novoprolabs.com |
| Theoretical Molecular Weight | 3323.81 Da | novoprolabs.com |
| Observed Molecular Weight | 3324.30 Da | novoprolabs.com |
| Purity Confirmation | >95% (Confirmed by HPLC and MS) | nih.govnovoprolabs.com |
Theoretical and Computational Studies of Pardaxin Pa4
Molecular Dynamics Simulations of Peptide-Membrane Systems
Molecular dynamics (MD) simulations have been instrumental in understanding the behavior of Pa4 within various model membrane environments. plos.org These simulations provide a dynamic view of the peptide's interaction, orientation, and structural stability when associated with lipid bilayers.
All-atom MD simulations have been performed to study Pa4 in different lipid environments, including models for zwitterionic and anionic bacterial membranes. plos.org For these simulations, software packages like GROMACS are often used with force fields such as GROMOS96. plos.orgnih.gov The initial setup typically places the peptide perpendicular to the membrane surface to mimic its orientation following insertion. plos.orgnih.gov
Key findings from these simulations include:
Structural Stability: The C-terminal helix of Pa4 is consistently maintained across various model bilayers, which supports its crucial role in forming ion channels and disrupting the ionic homeostasis of target cells. plos.org The peptide generally maintains its bend-helix-bend-helix secondary structure motif. plos.orgnih.gov
Membrane Interaction and Orientation: The N-terminal helix is important for the initial binding, insertion, and aggregation of the peptide within the target membrane. plos.org MD simulations have shown that Pa4 tilts into certain lipid bilayers, such as DMPC, DPPC, and mixed POPG/POPE bilayers, more significantly than into pure POPC or POPG bilayers. plos.org The average tilt angle of the peptide has been observed to increase with longer simulation times, reaching approximately 64.6° in models of gram-positive bacterial membranes and 59.1° in models for gram-negative membranes over a 100 ns trajectory. plos.orgnih.gov
Membrane Disruption: Pa4 induces considerable disorder in both the head-groups and the hydrophobic core of lipid bilayers. nih.gov Simulations revealed that the peptide causes a marked reduction in membrane thickness, particularly in DMPC, DPPC, and POPC bilayers. The most significant structural deformation was observed in the DMPC bilayer, where the thickness decreased by up to 2 nm in the vicinity of the peptide. plos.orgnih.gov Zwitterionic membranes appear to be more affected by the peptide than anionic bilayers. plos.org
Residue-Specific Interactions: The simulations highlight the importance of specific amino acid residues. Cationic residues of Pa4 tend to "snorkel" toward the interface of the lipid bilayers. plos.org Furthermore, all phenylalanine residues have been shown to play significant roles in the van der Waals and electrostatic interactions between the peptide and the membrane. plos.org
| Lipid Bilayer Model | Key Observation from MD Simulation | Reference |
|---|---|---|
| DMPC (Dimyristoylphosphatidylcholine) | Significant membrane thinning (up to 2nm); high peptide tilt. | plos.orgnih.gov |
| DPPC (Dipalmitoylphosphatidylcholine) | Marked reduction in membrane thickness. | plos.org |
| POPC (Palmitoyloleoylphosphatidylcholine) | Reduction in membrane thickness; less peptide tilt compared to DMPC/DPPC. | plos.org |
| POPG (Palmitoyloleoylphosphatidylglycerol) | Less peptide tilt compared to zwitterionic or mixed bilayers. | plos.org |
| POPG/POPE (3:1 and 1:3) | Significant peptide tilt. | plos.org |
Computational Modeling of Structure-Function Relationships
Computational modeling helps to correlate the three-dimensional structure of Pa4 with its biological functions, such as pore formation and membrane permeabilization. researchgate.net These models are often built using experimental data from NMR spectroscopy as a starting point. nih.govnih.gov
The structure of Pa4 is highly dependent on its environment. In lipid micelles that mimic cell membranes, Pa4 adopts a bend-helix-bend-helix motif. nih.govresearchgate.net However, when interacting with lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria, it forms a unique helix-turn-helix conformation that resembles a "horseshoe". nih.govnih.govrcsb.org This structural plasticity is key to its broad-spectrum activity.
Computational models, including molecular docking, can be used to analyze the binding of the peptide to its target. frontiersin.org These studies help to clarify the binding mechanisms and identify the crucial amino acid residues involved in the interaction. For Pa4, modeling elucidates the distinct roles of its different domains:
The N-terminal domain (residues 1-8): This hydrophobic region is critical for binding, inserting, and aggregating within the target membrane. plos.org
The C-terminal domain (residues 17-33): This amphipathic helix is considered essential for the peptide's pore-forming activity and its ability to create ion-selective channels. plos.orgnih.gov
The Pro13 residue: This residue is located in the hinge region and is considered crucial for the peptide's toxic activity. plos.org
The relationship between these structural features and the peptide's function is a prime example of a structure-activity relationship (SAR).
| Structural Feature | Observed Conformation / Location | Associated Function | Reference |
|---|---|---|---|
| N-Terminal Helix | Flexible helix in DPC micelles; part of horseshoe in LPS. | Membrane binding, insertion, and aggregation. | plos.orgnih.gov |
| C-Terminal Helix | Well-defined helix in DPC micelles; transmembrane orientation in DMPC. | Pore formation, ion channel activity. | plos.orgnih.gov |
| Overall Fold | Bend-helix-bend-helix in lipid micelles. | Interaction with and disruption of phospholipid membranes. | nih.govresearchgate.net |
| Overall Fold | "Horseshoe" helix-turn-helix in LPS micelles. | Permeabilization of Gram-negative bacterial outer membranes. | nih.govrcsb.org |
| Cationic Residues (Lys8, Lys16) | Oriented towards the membrane interface. | Electrostatic interaction with negatively charged membrane components (e.g., LPS, POPG). | plos.orgntu.edu.sg |
In Silico Analysis of Peptide Properties
In silico analysis involves using computational tools to predict the physicochemical properties of a peptide from its amino acid sequence. frontiersin.org These predictions provide valuable information about the peptide's likely behavior, such as its solubility, charge, and interaction with membranes, before extensive laboratory synthesis and testing are undertaken. frontiersin.orgfrontiersin.org
| Property | Predicted Value | Significance | Reference |
|---|---|---|---|
| Amino Acid Sequence | GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE | The primary structure determining all other properties. | nih.govnovoprolabs.com |
| Sequence Length | 33 residues | Relates to the peptide's size and ability to span membranes. | novoprolabs.comrcsb.org |
| Molecular Weight | ~3323.8 Da | The mass of one molecule of the peptide. | novoprolabs.com |
| Theoretical pI | 9.88 | Indicates a net positive charge at physiological pH (around 7.4), facilitating interaction with anionic membranes. | novoprolabs.com |
| GRAVY (Grand Average of Hydropathicity) | 0.75 | The positive value indicates overall hydrophobicity, which promotes partitioning into the lipid core of membranes. | novoprolabs.com |
Future Directions and Emerging Research Avenues for Pardaxin Pa4
Elucidation of Broader Biological System Interactions
Future research is expanding to understand how Pardaxin (B1611699) Pa4 (Pa4) interacts with more complex biological systems beyond simple lipid bilayers. A significant area of investigation is its interaction with lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. rcsb.orgnih.gov Understanding these interactions is crucial for elucidating the mechanism of bacterial membrane permeabilization. rcsb.orgnih.gov
Studies have shown that the structure of Pa4 when bound to LPS micelles is distinctly different from its structure in other model membranes or organic solvents, adopting a unique "horseshoe" like helix-turn-helix conformation. rcsb.orgnih.govresearchgate.net This structural change highlights the specific nature of the Pa4-LPS interaction. Lysine (B10760008) residues at positions 8 and 16 of Pa4 appear to be critical for this interaction, forming salt bridges or hydrogen bonds with the lipid A portion of LPS. mdpi.com
Furthermore, research is exploring how various components of bacterial cell envelopes, beyond just LPS, influence the structure and activity of antimicrobial peptides like Pa4. researchgate.net The composition of the target membrane, including the presence of specific lipids, significantly impacts Pa4's mechanism of action, which can range from forming discrete pores to causing widespread membrane disruption. nih.govnih.govnih.gov
Table 1: Investigated Biological Interactions of Pardaxin Pa4
| Interacting Molecule/System | Key Findings | Research Focus |
| Lipopolysaccharide (LPS) | Pa4 adopts a "horseshoe" conformation. rcsb.orgnih.gov Lysine residues are key for binding to lipid A. mdpi.com | Mechanism of outer membrane permeabilization in Gram-negative bacteria. rcsb.orgnih.gov |
| Model Lipid Membranes (e.g., DMPC, POPC) | Mechanism of action is dependent on lipid composition. nih.govnih.govnih.gov Can form pores or disrupt the membrane. nih.govnih.gov | Understanding the physical basis of membrane interaction and selectivity. nih.govnih.gov |
| Complex Cellular Environments | The entire bacterial outer leaflet affects peptide interaction. researchgate.net | Moving beyond simplified models to understand in-vivo activity. researchgate.net |
Exploration of Novel Mechanisms of Action at the Sub-Cellular Level
While the primary mechanism of this compound is understood to be membrane disruption, emerging research is uncovering more nuanced and specific subcellular targets and pathways. nih.gov Recent studies indicate that Pa4 can translocate into the cytoplasm and interact with intracellular components.
One significant finding is that Pa4 can target the endoplasmic reticulum (ER). nih.gov This interaction leads to an increase in intracellular calcium levels. nih.gov Furthermore, transcriptome analysis of cancer cells treated with pardaxin revealed the induction of the c-FOS gene, an AP-1 transcription factor. nih.gov The subsequent increase in c-FOS expression is linked to the induction of cell death. nih.gov This suggests a mechanism of action that goes beyond simple membrane lysis and involves specific intracellular signaling pathways.
The mode of membrane disruption itself is also being investigated at a finer level. Depending on the lipid composition of the target membrane, Pa4 can either form stable pores via a "barrel-stave" mechanism or cause membrane dissolution through a "carpet-like" mechanism. nih.govnih.govnih.gov In zwitterionic vesicles, Pa4 tends to form pores, allowing for the release of cellular contents without complete vesicle collapse. nih.gov Conversely, in the presence of anionic lipids, it is more likely to cause total membrane lysis. nih.gov
Table 2: Sub-Cellular Mechanisms of this compound
| Mechanism | Sub-Cellular Location/Target | Observed Effect |
| Endoplasmic Reticulum Targeting | Endoplasmic Reticulum | Increased intracellular calcium. nih.gov |
| Gene Induction | Nucleus/Transcription Machinery | Induction of c-FOS gene expression. nih.gov |
| Pore Formation ("Barrel-Stave") | Cell Membrane (Zwitterionic Lipids) | Release of contents through stable pores. nih.gov |
| Membrane Lysis ("Carpet-like") | Cell Membrane (Anionic Lipids) | Complete disruption of the membrane. nih.gov |
Advanced Structural Studies in Complex Biological Environments
Advanced structural techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are providing atomic-level insights into the conformation of this compound in environments that more closely mimic its biological targets. nih.govresearchgate.net These studies are crucial because the structure of Pa4 is highly dependent on its environment. nih.govnih.gov
Solution NMR has been used to determine the high-resolution structure of Pa4 in detergent micelles, such as sodium dodecylphosphocholine (B1670865) (DPC), revealing a bend-helix-bend-helix motif. nih.govresearchgate.net This structure is significantly different from that observed in organic solvents. researchgate.net
Solid-state NMR spectroscopy offers the advantage of studying Pa4 directly in lipid bilayers. nih.govresearchgate.net These experiments have shown that the orientation and dynamics of Pa4 are highly dependent on the lipid composition of the membrane. nih.govnih.gov For instance, in DMPC bilayers, the C-terminal helix of Pa4 adopts a transmembrane orientation, which supports its role in ion channel formation. nih.govnih.gov However, in POPC bilayers, this same domain is oriented on the lipid surface. nih.gov
A key breakthrough has been the determination of the three-dimensional structure of Pa4 bound to LPS micelles. rcsb.orgnih.govresearchgate.net Using a combination of NMR techniques, including transferred NOESY and saturation transfer difference NMR, researchers have characterized the unique "horseshoe" fold Pa4 adopts upon binding to LPS. rcsb.orgnih.govntu.edu.sg These studies provide a structural basis for understanding how pardaxins can permeabilize the outer membrane of Gram-negative bacteria. rcsb.orgnih.gov
Table 3: Structural Studies of this compound in Different Environments
| Environment | Technique | Key Structural Findings |
| DPC Micelles | Solution NMR | Bend-helix-bend-helix motif with an angle of 122 ± 9° between helices. nih.govresearchgate.net |
| DMPC Bilayers | Solid-State NMR | C-terminal helix has a transmembrane orientation. nih.gov |
| POPC Bilayers | Solid-State NMR | C-terminal helix is heterogeneously oriented on the lipid surface. nih.gov |
| LPS Micelles | Solution NMR (tr-NOESY, STD) | Adopts a unique "horseshoe" like helix-turn-helix conformation. rcsb.orgnih.govresearchgate.net |
Biomimetic Design and Peptide Engineering Based on Pardaxin Scaffolds
The structural and functional knowledge of this compound is paving the way for the rational design of novel peptides with enhanced or specialized activities. By using the Pa4 sequence as a scaffold, researchers can create analogues with improved properties.
One approach involves substituting specific amino acids to enhance antimicrobial efficacy or alter the mechanism of action. For example, comparing Pa4 with a variant, P5, which has a single amino acid substitution (G31 to D31), revealed different membrane interaction profiles. nih.gov This highlights how minor changes can significantly impact the peptide's function.
Biomimetic membrane assays are being developed to screen and characterize these engineered peptides. nih.gov A colorimetric assay using phospholipid/polydiacetylene vesicles has been shown to distinguish between the membrane interaction profiles of different pardaxin analogues, such as surface association versus membrane penetration. nih.gov
Furthermore, the principles learned from Pa4's interaction with membranes are being applied to the design of other antimicrobial peptides. Understanding the role of hydrophobicity, amphipathicity, and charge in Pa4's activity can inform the design of synthetic peptides with improved therapeutic potential against multidrug-resistant bacteria. mdpi.comresearchgate.net The conjugation of pardaxin-like peptides to nanoparticles is another emerging strategy to enhance their delivery and efficacy. researchgate.net
Development of Research Tools and Probes
This compound and its derivatives are being developed as molecular probes to investigate biological processes, particularly membrane interactions and dynamics. The peptide's sensitivity to its lipid environment makes it a useful tool for studying membrane composition and structure. nih.govnih.govnih.gov
Isotopically labeled Pa4, for instance, is used in advanced NMR experiments to probe its own structure and its effect on the surrounding lipid bilayer. nih.govresearchgate.net Techniques like paramagnetic solution NMR and solid-state NMR experiments using labeled Pa4 can reveal details about the peptide's solvent exposure, insertion depth, and orientation within the membrane. nih.govresearchgate.net
Furthermore, pardaxin analogues can be functionalized for use in various biophysical assays. A colorimetric assay utilizing pardaxin's interaction with polydiacetylene vesicles serves as a platform for studying the membrane interactions of pore-forming toxins and for quantitative structure-activity relationship (QSAR) studies. nih.gov The development of such tools is crucial for high-throughput screening of new peptide-based drug candidates.
Table 4: this compound as a Research Tool
| Application | Technique/Methodology | Information Gained |
| Probing Membrane Structure | Solid-State NMR with labeled Pa4 | Peptide orientation, insertion depth, and induced membrane disorder. nih.govresearchgate.net |
| Studying Peptide-Lipid Interactions | Colorimetric Polydiacetylene Vesicle Assay | Differentiating membrane interaction profiles (surface association vs. penetration). nih.gov |
| Elucidating Structure in Complex Milieus | Paramagnetic Solution NMR | Solvent exposure of different peptide regions. researchgate.net |
| Investigating Binding Kinetics | Relaxation Dispersion NMR | Kinetics of Pa4 binding to LPS. rcsb.orgresearchgate.net |
Q & A
Q. What experimental methodologies are essential for characterizing Pardaxin PA4’s structural and functional properties?
To characterize this compound, researchers should employ circular dichroism (CD) spectroscopy to analyze secondary structure (e.g., α-helical content) and nuclear magnetic resonance (NMR) for tertiary structure elucidation. Functional assays, such as hemolytic activity tests on erythrocyte membranes or antimicrobial susceptibility assays, validate its bioactivity. Ensure protocols adhere to NIH guidelines for preclinical reporting, including detailed descriptions of buffer conditions, temperature, and purity validation (e.g., HPLC) .
Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity?
Use a tiered approach:
- In vitro : Test logarithmic concentration ranges (e.g., 0.1–100 μM) on human cell lines (e.g., HEK-293) using MTT or LDH assays. Include positive (e.g., Triton X-100) and negative controls (untreated cells).
- Ex vivo : Apply similar concentrations to primary cell cultures to assess tissue-specific toxicity.
- Data normalization : Express results as % viability relative to controls. Replicate experiments ≥3 times to ensure statistical robustness .
Q. What criteria determine the selection of model organisms for studying this compound’s antimicrobial effects?
Prioritize organisms with:
- Relevance to human pathogens (e.g., Staphylococcus aureus for Gram-positive bacteria).
- Established genetic tools (e.g., E. coli knockout libraries) to probe mechanism of action.
- Ethical compliance (e.g., Galleria mellonella larvae as an alternative to mammalian models). Document selection rationale and approval from institutional animal care committees .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanisms of membrane disruption?
Conflicting results (e.g., pore formation vs. carpet-model disruption) may arise from variations in lipid composition, peptide concentration, or assay conditions. To reconcile discrepancies:
- Perform comparative studies using standardized liposome models (e.g., 70% PC/30% PG for bacterial mimics).
- Combine fluorescence microscopy (e.g., calcein leakage assays) with molecular dynamics simulations to visualize real-time interactions.
- Meta-analyze existing data to identify methodological biases (e.g., buffer ionic strength affecting peptide aggregation) .
Q. What strategies optimize this compound’s stability for in vivo applications without compromising activity?
- Chemical modification : PEGylation or D-amino acid substitution to reduce proteolytic degradation.
- Delivery systems : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance pharmacokinetics.
- Stability assays : Monitor half-life in serum via HPLC and compare MIC (minimum inhibitory concentration) pre/post modification .
Q. How should researchers design a robust workflow to investigate this compound’s synergistic effects with conventional antibiotics?
- Checkerboard assay : Test fractional inhibitory concentration indices (FICI) across combinatorial concentrations.
- Mechanistic validation : Use transcriptomics (RNA-seq) to identify pathways upregulated during synergy (e.g., cell wall stress response).
- Statistical rigor : Apply Bliss independence or Loewe additivity models to distinguish additive vs. synergistic effects. Publish raw datasets in repositories like Zenodo for transparency .
Data Analysis and Reproducibility
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent bioactivity?
- Non-linear regression : Fit dose-response curves using the Hill equation (variable slope) in tools like GraphPad Prism.
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.
- Power analysis : Predefine sample sizes to achieve ≥80% power (α=0.05). Include confidence intervals in results .
Q. How can researchers ensure reproducibility in this compound studies?
- Protocol granularity : Specify buffer pH, temperature, and peptide synthesis vendor (e.g., >95% purity from GenScript).
- Data sharing : Deposit raw spectra, microscopy images, and code for simulations in FAIR-aligned repositories.
- Reagent validation : Use commercial standards (e.g., ATCC strains) and cite lot numbers .
Tables: Key Experimental Parameters
| Parameter | Recommended Method | Critical Controls |
|---|---|---|
| Peptide Purity | HPLC (>95%), MALDI-TOF mass spectrometry | Reference standards (e.g., BSA) |
| Membrane Interaction | Surface plasmon resonance (SPR) | Lipid-free blank sensors |
| Antimicrobial Activity | Broth microdilution (CLSI guidelines) | Solvent controls (e.g., DMSO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
